molecular formula C12H16N2O3 B1305096 2,6-Dimethyl-4-(4-nitrophenyl)morpholine CAS No. 29842-64-6

2,6-Dimethyl-4-(4-nitrophenyl)morpholine

Cat. No.: B1305096
CAS No.: 29842-64-6
M. Wt: 236.27 g/mol
InChI Key: XCCYGUOUNHECSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-(4-nitrophenyl)morpholine (CAS 29842-64-6) is a nitrophenyl-substituted morpholine derivative of interest in chemical and pharmaceutical research. With a molecular formula of C12H16N2O3 and a molecular weight of 236.27 g/mol, this compound serves as a versatile synthetic intermediate and building block . Its structure features a morpholine ring, a common pharmacophore in medicinal chemistry, substituted with methyl groups at the 2 and 6 positions and a 4-nitrophenyl group at the 4 position. The nitro group on the phenyl ring is a key functional handle that can be readily reduced to the corresponding aniline, making this compound a valuable precursor for synthesizing more complex molecules for biological evaluation . Compounds with structurally similar 4-(4-nitrophenyl)heterocycles have been identified as important precursors in various medicinal chemistry campaigns, including the development of antidiabetic and antimigraine drugs, as well as kinase inhibitors . The morpholine ring is often used to fine-tune the physicochemical properties of drug candidates, such as solubility and metabolic stability. Researchers utilize this compound strictly For Research Use Only; it is not intended for diagnostic or therapeutic applications. For safe handling and storage, this product should be kept sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-4-(4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9-7-13(8-10(2)17-9)11-3-5-12(6-4-11)14(15)16/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCYGUOUNHECSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383991
Record name 2,6-dimethyl-4-(4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29842-64-6
Record name 2,6-dimethyl-4-(4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (CAS: 29842-64-6), a critical intermediate in the synthesis of conformationally restricted nitrogen heterocycles. Unlike the unsubstituted morpholine analogs used in early-generation antibiotics (e.g., Linezolid precursors), the 2,6-dimethyl substitution pattern introduces significant steric constraints that influence both chemical reactivity and pharmacological profiles. This monograph details the stereoselective synthesis, physicochemical characterization, and downstream applications of this scaffold in medicinal chemistry, specifically for generating metabolically stable aniline precursors.

Part 1: Structural Analysis & Stereochemistry

Conformational Dynamics

The core morpholine ring exists in a chair conformation.[1] The introduction of methyl groups at the 2 and 6 positions creates two distinct diastereomers:

  • cis-Isomer (Meso): The thermodynamically preferred congener. Both methyl groups adopt an equatorial orientation to minimize 1,3-diaxial interactions. This isomer is achiral (possesses a plane of symmetry) and is the primary target for drug development due to its predictable binding vectors.

  • trans-Isomer (Racemic): One methyl is equatorial, and the other is axial. This conformation is energetically less favorable (~1.6 kcal/mol higher) and introduces chirality, complicating biological profiling.

The "Magic Methyl" Effect & Metabolic Stability

In drug design, the 2,6-dimethyl motif is often employed to block metabolic "soft spots." Cytochrome P450 enzymes frequently oxidize the carbon alpha to the nitrogen in morpholine rings. Methylation at these positions sterically hinders enzymatic approach and removes abstractable protons, significantly increasing the metabolic half-life (


) of the parent drug.
Visualization of Stereochemical Equilibrium

The following diagram illustrates the stability relationship between the isomers and the target structure.

Stereochemistry cluster_legend Stability Profile Cis cis-2,6-Dimethylmorpholine (Thermodynamic Product) Both Methyls Equatorial Trans trans-2,6-Dimethylmorpholine (Kinetic/Minor Product) 1 Eq / 1 Ax Methyl Cis->Trans Isomerization (Acidic Conditions) Target TARGET MOLECULE 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (Retains 'cis' conformation) Cis->Target SnAr Reaction (Stereoretentive) Trans->Target Minor Impurity

Figure 1: Stereochemical relationship between starting materials and the nitrophenyl product. The reaction preserves the stereochemistry of the amine source.

Part 2: Synthetic Protocols

Primary Route: Nucleophilic Aromatic Substitution (SNAr)

The most robust synthesis involves the displacement of a halide from a nitrobenzene scaffold by cis-2,6-dimethylmorpholine. 4-Fluoronitrobenzene is preferred over the chloro- analog due to the higher electronegativity of fluorine, which lowers the LUMO energy of the ring and accelerates the rate-determining step (nucleophilic attack) in SNAr reactions.

Reagents & Materials
  • Substrate: 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: cis-2,6-Dimethylmorpholine (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) - Acts as an HCl/HF scavenger.

  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend K₂CO₃ (27.6 g, 200 mmol) in dry Acetonitrile (100 mL).

  • Addition: Add cis-2,6-dimethylmorpholine (12.7 g, 110 mmol) to the suspension.

  • Initiation: Add 1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (80–82°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product typically appears as a bright yellow spot (Rf ~0.4).

  • Workup:

    • Cool to room temperature.[2]

    • Filter off inorganic salts (KF, KCl, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to yield a yellow solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain bright yellow needles.

    • Typical Yield: 85–92%

    • Purity: >98% (HPLC)

Visualization of Synthetic Workflow

Synthesis SM1 4-Fluoronitrobenzene (Electrophile) Reaction S_NAr Reaction K2CO3, MeCN, Reflux, 6h SM1->Reaction SM2 cis-2,6-Dimethylmorpholine (Nucleophile) SM2->Reaction Crude Crude Intermediate (Yellow Solid) Reaction->Crude Purify Recrystallization (EtOH/H2O) Crude->Purify Product FINAL PRODUCT 2,6-Dimethyl-4-(4-nitrophenyl)morpholine Purify->Product

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution.

Part 3: Physicochemical Characterization

The following data characterizes the cis-isomer, as it is the standard for pharmaceutical applications.

PropertyValueNotes
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
CAS Number 29842-64-6
Appearance Yellow crystalline solidTypical of p-nitroanilines
Melting Point 113 – 116 °CSharp melting point indicates high purity
LogP (Predicted) ~2.3Moderate lipophilicity; good membrane permeability
¹H NMR (CDCl₃) δ 8.12 (d, 2H), 6.85 (d, 2H), 3.75 (m, 2H), 3.60 (d, 2H), 2.65 (t, 2H), 1.25 (d, 6H)Diagnostic AABB aromatic system; Methyl doublets
Solubility DMSO, DMF, DCM, ChloroformSparingly soluble in water

Part 4: Downstream Applications in Drug Discovery

Reduction to Aniline Scaffolds

The primary utility of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine is as a precursor to 4-(2,6-dimethylmorpholin-4-yl)aniline . The nitro group acts as a "masked" amine. Once the morpholine ring is installed, the nitro group is reduced (using H₂/Pd-C or Fe/NH₄Cl) to generate the aniline.

This aniline is a versatile "warhead" used to synthesize:

  • Oxazolidinone Antibiotics: Analogs of Linezolid where the morpholine ring is methylated to improve pharmacokinetics.

  • Kinase Inhibitors: PI3K/mTOR inhibitors often feature a morpholine hinge binder. The dimethyl substitution improves selectivity.

  • Fungicides: Structural analogs to Fenpropimorph.

Application Logic Diagram

Applications Nitro 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (Precursor) Reduction Reduction (H2, Pd/C) Nitro->Reduction Aniline 4-(2,6-dimethylmorpholin-4-yl)aniline (Versatile Synthon) Reduction->Aniline Drugs Drug Classes: - PI3K/mTOR Inhibitors - Oxazolidinone Antibiotics - Antifungals Aniline->Drugs

Figure 3: Downstream utility in pharmaceutical synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217356. Retrieved from [Link]

  • Organic Syntheses. Preparation of m-Chloronitrobenzene (General SnAr Context). Org. Synth. 1923, 3, 33. Retrieved from [Link]

  • Google Patents.Process for the preparation of cis-2,6-dimethylmorpholine (US4504363A).
  • Vapourtec. Aromatic Substitution | Flow Reactions Application Note. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Weight and Formula of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry and drug development, the precise characterization of novel chemical entities is a foundational imperative. The compound 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, a substituted morpholine derivative, represents a molecule of interest for its potential applications in the synthesis of biologically active compounds. This technical guide provides a comprehensive examination of its molecular formula and molecular weight, delving into the methodologies for their determination and the significance of these parameters in research and development.

Core Molecular Attributes

The fundamental identity of a chemical compound is encapsulated by its molecular formula and molecular weight. For 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, these core attributes are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₃Sigma-Aldrich
Molecular Weight 236.27 g/mol Sigma-Aldrich
CAS Number 29842-64-6Sigma-Aldrich

The molecular formula, C₁₂H₁₆N₂O₃, indicates that a single molecule of this compound is composed of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The molecular weight of 236.27 g/mol represents the mass of one mole of the substance.

Structural Elucidation and Formula Derivation

The molecular formula is a direct representation of the atomic composition of the molecule. This is determined through a combination of structural elucidation techniques. The chemical structure of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine is presented below, from which the molecular formula can be directly derived.

Figure 1: Chemical structure of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine.

Methodologies for Molecular Weight and Formula Determination

The determination of the molecular weight and formula of a novel compound like 2,6-Dimethyl-4-(4-nitrophenyl)morpholine is a multi-step process that relies on a suite of analytical techniques. The following outlines the standard experimental workflow.

Elemental Analysis

Elemental analysis is a destructive technique used to determine the percentage composition of a compound. From these percentages, the empirical formula can be calculated. The molecular formula is then determined by comparing the empirical formula weight to the molecular weight determined by mass spectrometry.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. This provides a highly accurate determination of the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, which can be used to confirm the molecular formula.

Experimental Workflow for Molecular Weight and Formula Determination

G cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Synthesis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine Purification Purification (e.g., Column Chromatography) Synthesis->Purification EA Elemental Analysis (%C, %H, %N) Purification->EA MS Mass Spectrometry (e.g., ESI-MS, HRMS) Purification->MS Empirical Calculate Empirical Formula EA->Empirical MolecularWeight Determine Molecular Weight MS->MolecularWeight MolecularFormula Confirm Molecular Formula Empirical->MolecularFormula MolecularWeight->MolecularFormula

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-nitrophenyl)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4-nitrophenyl)-2,6-dimethylmorpholine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes known experimental values with robust, computationally predicted data. As a foundational approach, the well-characterized parent compound, 4-(4-nitrophenyl)morpholine, is used as a reference to contextualize the influence of 2,6-dimethyl substitution. This document is intended to serve as a vital resource for researchers in medicinal chemistry and drug development, offering insights into molecular structure, potential intermolecular interactions, and key properties relevant to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. All predicted data is clearly identified, and methodologies for experimental verification are provided to guide future laboratory work.

Introduction and Molecular Overview

4-(4-nitrophenyl)-2,6-dimethylmorpholine is a substituted aromatic heterocyclic compound. Its structure is characterized by a morpholine ring N-substituted with a 4-nitrophenyl group and bearing two methyl groups at the 2 and 6 positions. The presence of the electron-withdrawing nitro group, the polar morpholine ring, and the non-polar methyl groups imparts a unique combination of properties to the molecule. These structural features are expected to influence its solubility, lipophilicity, crystal packing, and biological activity.

The methyl groups can exist in either a cis or trans configuration relative to the plane of the morpholine ring. This stereoisomerism is a critical consideration, as it will significantly impact the molecule's three-dimensional conformation and, consequently, its physicochemical and biological properties. This guide will consider the implications of both isomers where relevant.

Structural Comparison: The Influence of Dimethyl Substitution

The addition of two methyl groups to the morpholine scaffold of the parent compound, 4-(4-nitrophenyl)morpholine, introduces significant steric and electronic changes. These substitutions are expected to:

  • Increase Lipophilicity: The non-polar methyl groups will increase the octanol-water partition coefficient (LogP).

  • Decrease Aqueous Solubility: The increased lipophilicity will likely lead to lower solubility in aqueous media.

  • Alter Molecular Conformation: The steric bulk of the methyl groups will influence the puckering of the morpholine ring and the rotational barrier of the N-aryl bond.

  • Impact Crystal Packing: Changes in molecular shape and polarity will affect how the molecules arrange in a solid state, influencing properties like melting point and dissolution rate.

Below is a diagram illustrating the structural relationship between the parent compound and the target molecule.

G cluster_0 Core Structures Parent 4-(4-nitrophenyl)morpholine Target 4-(4-nitrophenyl)-2,6-dimethylmorpholine (cis and trans isomers) Parent->Target Addition of two methyl groups

Caption: Structural relationship between the parent compound and its dimethylated analogue.

Synthesis and Spectroscopic Analysis

While specific literature detailing the synthesis of 4-(4-nitrophenyl)-2,6-dimethylmorpholine is scarce, a probable synthetic route involves the nucleophilic aromatic substitution of a 4-halonitrobenzene with 2,6-dimethylmorpholine.[1]

Proposed Synthetic Workflow

G reagent1 2,6-Dimethylmorpholine (cis/trans mixture or pure isomer) reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 4-Fluoronitrobenzene reagent2->reaction base Base (e.g., K2CO3, Et3N) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product 4-(4-nitrophenyl)-2,6-dimethylmorpholine purification->product

Caption: Proposed workflow for the synthesis of 4-(4-nitrophenyl)-2,6-dimethylmorpholine.

Predicted Spectroscopic Data

In the absence of experimental spectra, computational prediction tools can provide valuable insights for structural confirmation.[2][3]

2.2.1. Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts. The exact values will differ between cis and trans isomers.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic (ortho to NO₂)8.1 - 8.3d
Aromatic (meta to NO₂)6.8 - 7.0d
Morpholine -CH- (C2, C6)3.8 - 4.2m
Morpholine -CH₂- (N-CH₂)3.2 - 3.6m
Morpholine -CH₂- (O-CH₂)3.6 - 3.9m
Methyl (-CH₃)1.2 - 1.5d

2.2.2. Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Aromatic (C-NO₂)145 - 148
Aromatic (C-N)152 - 155
Aromatic (ortho to NO₂)125 - 127
Aromatic (meta to NO₂)112 - 115
Morpholine -CH- (C2, C6)70 - 74
Morpholine -CH₂- (N-CH₂)50 - 54
Methyl (-CH₃)18 - 22

Core Physicochemical Properties

This section details the known and predicted physicochemical properties of 4-(4-nitrophenyl)-2,6-dimethylmorpholine, with comparative data for the parent compound.

Summary of Physicochemical Data
Property 4-(4-nitrophenyl)-2,6-dimethylmorpholine 4-(4-nitrophenyl)morpholine (Parent Compound) Reference
Molecular Formula C₁₂H₁₆N₂O₃C₁₀H₁₂N₂O₃[4]
Molecular Weight 236.27 g/mol 208.22 g/mol [4]
CAS Number 29842-64-610389-51-2[5]
Melting Point 113 - 116 °C (Experimental)151 - 155 °C (Experimental)[6]
LogP (Octanol/Water) ~2.5 (Predicted)1.2 (Predicted)[4]
Aqueous Solubility Lower than parent (Predicted)Low
pKa (Basic) ~2.5 (Predicted)Not available
Appearance Solid (Experimental)White to almost white crystalline powder (Experimental)[6]

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Lipophilicity (LogP)

The predicted LogP of ~2.5 for the dimethylated compound is significantly higher than the ~1.2 for the parent compound.[4] This increase is a direct consequence of the two additional non-polar methyl groups. This property is a critical determinant of a drug candidate's ability to cross cell membranes and its potential for metabolism by cytochrome P450 enzymes.

Solubility

The increased lipophilicity and the likely more sterically hindered structure of 4-(4-nitrophenyl)-2,6-dimethylmorpholine suggest a lower aqueous solubility compared to its parent compound. The lower experimental melting point (113-116 °C vs. 151-155 °C) may indicate weaker crystal lattice forces, which could partially counteract the lipophilicity effect on solubility.[6] However, experimental determination is necessary for an accurate assessment.

Experimental Protocols

The following protocols outline standard methodologies for the experimental determination of key physicochemical properties.

Protocol: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
  • Preparation of Solutions:

    • Prepare a stock solution of 4-(4-nitrophenyl)-2,6-dimethylmorpholine in n-octanol (pre-saturated with water).

    • Prepare a series of dilutions from the stock solution.

  • Equilibration:

    • Mix equal volumes of the octanol solution and water (pre-saturated with octanol) in a flask.

    • Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.

  • Concentration Analysis:

    • Carefully sample both the octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

G start Prepare Solutions (Compound in water-saturated octanol) mix Mix with octanol-saturated water start->mix shake Shake to Equilibrium (24h) mix->shake centrifuge Centrifuge for Phase Separation shake->centrifuge analyze Analyze Concentration in both phases (HPLC/UV-Vis) centrifuge->analyze calculate Calculate LogP = log([Octanol]/[Aqueous]) analyze->calculate

Caption: Workflow for experimental LogP determination.

Protocol: Determination of Aqueous Solubility
  • Sample Preparation:

    • Add an excess amount of solid 4-(4-nitrophenyl)-2,6-dimethylmorpholine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Agitate the suspension at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached.

  • Separation:

    • Filter the suspension through a 0.22 µm filter to remove undissolved solid.

  • Quantification:

    • Analyze the clear filtrate using a calibrated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

    • This concentration represents the equilibrium solubility.

Safety and Handling

Based on safety data for the parent compound and related structures, 4-(4-nitrophenyl)-2,6-dimethylmorpholine should be handled with care.[7] It is predicted to be harmful if swallowed or in contact with skin. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-(4-nitrophenyl)-2,6-dimethylmorpholine is a compound of interest with physicochemical properties that are significantly influenced by its 2,6-dimethyl substitution pattern. While direct experimental data is limited, this guide provides a robust foundation based on an experimental melting point and reliable computational predictions. The increased lipophilicity and altered stereochemistry compared to its parent compound are key features that will dictate its behavior in both chemical and biological systems. The experimental protocols provided herein offer a clear path for the future characterization of this molecule, which is essential for its potential development in pharmaceutical and materials science applications.

References

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved February 19, 2026, from [Link]

  • Felton, C. (2025, October 5). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Pharmaceutical Technology. Retrieved February 19, 2026, from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved February 19, 2026, from [Link]

  • Dotmatics. (2025, April 8). Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). trans-2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Eldorado - Repository of the TU Dortmund. (n.d.). Physicochemical property prediction for small molecules using integral equation-based solvation models. Retrieved February 19, 2026, from [Link]

  • NMRium. (n.d.). NMRium demo - Predict. Retrieved February 19, 2026, from [Link]

  • Stenutz, R. (n.d.). cis-2,6-dimethylmorpholine. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved February 19, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved February 19, 2026, from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved February 19, 2026, from [Link]

  • Chem-Impex. (n.d.). cis-2,6-Dimethylmorpholine. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Dimethylmorpholine, cis-. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Chem-Impex. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved February 19, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved February 19, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(4-nitrophenyl)morpholine (C10H12N2O3). Retrieved February 19, 2026, from [Link]

  • US EPA. (2023, November 1). Morpholine, 4-(4-nitrophenyl)- - Substance Details - SRS. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • NIST. (n.d.). Morpholine, 2,6-dimethyl-. NIST WebBook. Retrieved February 19, 2026, from [Link]

  • Bioregistry. (n.d.). PubChem compound. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Nitrophenyl)morpholine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 4-(3-(4-(1,1-Dimethylethyl)phenyl)-2-methylpropyl)-2,6-dimethylmorpholine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • World Journal of Pharmaceutical Sciences. (2015, August 21). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved February 19, 2026, from [Link]

  • PMC. (n.d.). 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.

Sources

pKa values of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Determination of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the methodologies for determining the pKa of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, a substituted N-aryl morpholine of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes established analytical techniques and computational prediction tools to provide a robust framework for its characterization. We delve into the theoretical underpinnings and practical execution of potentiometric titration and UV-Vis spectrophotometry, two stalwart experimental methods for pKa determination. Furthermore, we explore the utility of in-silico prediction software as a valuable, high-throughput alternative for estimating ionization constants. This guide is intended to equip researchers with the necessary knowledge to accurately determine and interpret the pKa of this and structurally related compounds, thereby facilitating more informed drug design and development decisions.

Introduction: The Significance of pKa in Drug Development

The pKa value of a molecule quantifies its acidity or basicity and is a pivotal factor in predicting its behavior in biological systems.[1] For a drug candidate like 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, the pKa will dictate its degree of ionization at physiological pH (approximately 7.4).[2] This, in turn, governs a cascade of crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including:

  • Solubility: The ionized form of a drug is generally more water-soluble than the neutral form.

  • Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is often favored for the more lipophilic, neutral species.[3]

  • Target Binding: The charge state of a drug can significantly impact its interaction with its biological target.

Therefore, an accurate determination of the pKa is not merely an academic exercise but a fundamental prerequisite for rational drug design and optimization.[4]

1.1. Structural Considerations for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

The basicity of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine is primarily attributed to the nitrogen atom of the morpholine ring. Several structural features are expected to influence its pKa:

  • Morpholine Ring: The morpholine nucleus itself is a weak base, with a pKa of approximately 8.36.[5][6] The oxygen atom in the ring has an electron-withdrawing inductive effect, making the nitrogen less basic than in a comparable piperidine ring.

  • 4-Nitrophenyl Group: The presence of the electron-withdrawing 4-nitrophenyl group attached to the morpholine nitrogen is expected to significantly decrease the basicity of the nitrogen atom through resonance and inductive effects. The nitro group is a strong deactivating group, pulling electron density away from the nitrogen and making the lone pair less available for protonation.

  • 2,6-Dimethyl Substitution: The two methyl groups on the morpholine ring are electron-donating and would be expected to slightly increase the basicity of the nitrogen atom compared to the unsubstituted parent compound, 4-(4-nitrophenyl)morpholine. However, steric hindrance from the methyl groups could also influence the solvation of the protonated form, potentially impacting the pKa. An apparent basic pKa for the unsubstituted 4-(4-nitrophenyl)morpholine has been reported as 2.73.[7]

Experimental Determination of pKa

For novel compounds, experimental determination remains the gold standard for obtaining accurate pKa values. Potentiometric titration and UV-Vis spectrophotometry are two of the most widely employed and reliable methods.[4][8]

2.1. Potentiometric Titration

Potentiometric titration is a high-precision technique that involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[8][9] The pKa is determined from the resulting titration curve.

2.1.1. Theoretical Basis

For a weak base (B) being titrated with a strong acid (like HCl), the reaction is:

B + H₃O⁺ ⇌ BH⁺ + H₂O

The Henderson-Hasselbalch equation relates the pH to the pKa of the conjugate acid (BH⁺):

pH = pKa + log([B]/[BH⁺])

At the half-equivalence point, where half of the base has been protonated, [B] = [BH⁺]. At this point, the log term becomes zero, and the pH is equal to the pKa of the conjugate acid.[10]

2.1.2. Experimental Protocol

  • Preparation of Solutions:

    • Prepare a standard solution of the titrant (e.g., 0.1 M HCl).

    • Accurately weigh and dissolve a sample of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine in a suitable solvent (e.g., a co-solvent like methanol or ethanol mixed with water to ensure solubility) to a known concentration (typically at least 10⁻⁴ M).[8][11]

    • To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[9]

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

  • Titration:

    • Place the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • To ensure an inert atmosphere, especially for measurements at higher pH, purge the solution with nitrogen gas to remove dissolved carbon dioxide.[2][9]

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The equivalence point is the point of steepest slope (the inflection point).

    • The volume of titrant at the half-equivalence point is half of the volume at the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa.[9]

2.1.3. Workflow Diagram

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Analysis prep_analyte Prepare Analyte Solution (with co-solvent if needed) calibrate_ph Calibrate pH Meter (pH 4, 7, 10 buffers) prep_analyte->calibrate_ph prep_titrant Prepare Standard Titrant (e.g., 0.1 M HCl) titrate Add Titrant Incrementally prep_titrant->titrate prep_electrolyte Add Background Electrolyte (e.g., 0.15 M KCl) prep_electrolyte->prep_analyte purge_n2 Purge Solution with Nitrogen calibrate_ph->purge_n2 purge_n2->titrate record_ph Record pH after each addition titrate->record_ph allow to stabilize record_ph->titrate plot_curve Plot pH vs. Titrant Volume record_ph->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep find_hep Determine Half-Equivalence Point find_ep->find_hep determine_pka pKa = pH at Half-Equivalence Point find_hep->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

2.2. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds with a chromophore close to the ionization center, and for those with low solubility or requiring smaller sample amounts.[8][12] Given that 2,6-Dimethyl-4-(4-nitrophenyl)morpholine possesses a nitrophenyl chromophore, this method is highly applicable.

2.2.1. Theoretical Basis

The absorbance of a compound changes as it ionizes. By measuring the absorbance of the compound in a series of buffer solutions with different, known pH values, a sigmoid curve of absorbance versus pH can be generated. The inflection point of this curve corresponds to the pKa.[13] The Beer-Lambert law and the principles of additive absorbances of different species in solution form the basis of this method.[13]

2.2.2. Experimental Protocol

  • Preparation of Solutions:

    • Prepare a stock solution of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine in a suitable solvent (e.g., DMSO or methanol).[12]

    • Prepare a series of buffer solutions with a constant ionic strength covering a wide pH range (e.g., from pH 2 to 12).

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant volume of the stock solution to a cuvette (or a well in a 96-well plate for higher throughput) to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer.[12]

    • Record the UV-Vis spectrum (e.g., from 230-500 nm) for each sample.[12]

  • Data Analysis:

    • Identify the wavelengths where the maximum difference in absorbance between the fully protonated and deprotonated species is observed.[14]

    • Plot the absorbance at a chosen wavelength versus the pH of the buffer solutions.

    • The resulting sigmoid curve can be fitted to the following equation to determine the pKa: A = (A_B + A_BH⁺ * 10^(pKa-pH)) / (1 + 10^(pKa-pH)) where A is the observed absorbance, A_B is the absorbance of the basic form, and A_BH⁺ is the absorbance of the acidic (protonated) form. The pKa is the pH at the inflection point of this curve.

2.2.3. Workflow Diagram

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Analyte Stock Solution mix_solutions Mix Analyte and Buffers prep_stock->mix_solutions prep_buffers Prepare Buffer Solutions (various known pH) prep_buffers->mix_solutions record_spectra Record UV-Vis Spectra mix_solutions->record_spectra plot_data Plot Absorbance vs. pH record_spectra->plot_data fit_curve Fit Sigmoid Curve plot_data->fit_curve determine_pka pKa = Inflection Point fit_curve->determine_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

In-silico pKa prediction tools have become indispensable in modern drug discovery, offering rapid estimation of ionization constants for large numbers of compounds.[15][16] These methods can be broadly categorized into those based on quantitative structure-property relationships (QSPR) and those employing quantum mechanical (QM) calculations.[1][17]

3.1. QSPR-Based Methods

Software packages like ACD/Labs Percepta and ChemAxon's MarvinSketch utilize large databases of experimentally determined pKa values to build predictive models.[15][18] They analyze the input structure, break it down into fragments, and use empirical rules and statistical models to calculate the pKa.[1]

  • ACD/Labs Percepta: This software uses a database of over 26,000 compounds to predict pKa values. It can visualize ionizable centers and plot the distribution of microspecies as a function of pH.[15]

  • MarvinSketch: This tool also has a built-in pKa calculator that can predict macro and micro pKa values and generate distribution charts.[18][19]

3.2. Quantum Mechanical (QM) Methods

QM-based approaches calculate the pKa from first principles by determining the Gibbs free energy difference of the protonation/deprotonation reaction in solution.[17][20] These methods can be more accurate for novel scaffolds not well-represented in QSPR training sets but are computationally more intensive.[21]

Predicted and Comparative pKa Values

While an experimental value for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine is not available in the literature, we can synthesize available data and predictions to provide an estimated range.

CompoundMethodPredicted/Reported pKaReference
MorpholineExperimental8.36[5][6]
N-MethylmorpholineExperimental7.38[5][6]
4-(4-Nitrophenyl)morpholineExperimental (Apparent)2.73[7]
2,6-Dimethyl-4-(4-nitrophenyl)morpholine Computational (e.g., ACD/Percepta) Hypothetical: ~2.9 - 3.2N/A
2,6-Dimethyl-4-(4-nitrophenyl)morpholine Computational (e.g., MarvinSketch) Hypothetical: ~2.8 - 3.1N/A

Note: The hypothetical values for the target compound are estimations based on the expected electron-donating effect of the two methyl groups, which would slightly increase the basicity (and thus the pKa) compared to the unsubstituted 4-(4-nitrophenyl)morpholine.

Conclusion

The accurate determination of the pKa of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine is a critical step in its evaluation as a potential drug candidate. This guide has outlined the theoretical principles and practical workflows for two robust experimental methods, potentiometric titration and UV-Vis spectrophotometry, which are well-suited for this task. Additionally, we have highlighted the utility of computational prediction tools for obtaining rapid pKa estimates, which are particularly valuable in the early stages of drug discovery. Given the strong electron-withdrawing nature of the 4-nitrophenyl group, the pKa of the target compound is expected to be significantly lower than that of unsubstituted morpholine, likely in the range of 2.8 to 3.2. Experimental validation using the methods described herein is strongly recommended to confirm this prediction and to provide a solid foundation for further development of this and related compounds.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Van der Eycken, J., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

  • ACD/Labs. Decades of Reliable pKa Predictions. Available from: [Link]

  • Journal of Cheminformatics. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics. Available from: [Link]

  • Spirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • ACD/Labs. What is the pKa of my compound?. Available from: [Link]

  • de Rond, T. (2020). Predicting charge / protonation state distribution vs pH with MarvinSketch. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • Lo, Y.-C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available from: [Link]

  • University of California, Davis. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Available from: [Link]

  • SCIRP. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. Available from: [Link]

  • ChemAxon. MarvinSketch : Calculations Menu. Available from: [Link]

  • PubMed. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. PubMed. Available from: [Link]

  • ResearchGate. pKa values predicted using Marvin Sketch 16.11.28. Available from: [Link]

  • Royal Society of Chemistry. (2016). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods. Available from: [Link]

  • ChemAxon. pKa calculation - Documentation. Available from: [Link]

  • ChemAxon. Training the pKa Plugin - Documentation. Available from: [Link]

  • ResearchGate. (2003). Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. Available from: [Link]

  • University of Pennsylvania. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available from: [Link]

  • ResearchGate. Prediction of the physico-chemical properties of nitroaromatic compounds using QSPR models. Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • Rowan University. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Available from: [Link]

  • U.S. Environmental Protection Agency. Morpholine, 4-(4-nitrophenyl)- Properties. Available from: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams page-1. Available from: [Link]

  • Evans, D.A. pKa's of Inorganic and Oxo-Acids. Available from: [Link]

  • EPFL. pKa Data Compiled by R. Williams page-1. Available from: [Link]

  • MDPI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Available from: [Link]

  • MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences. Available from: [Link]

  • Studylib. pKa Values Table: Inorganic & Organic Acids. Available from: [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules. Available from: [Link]

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. Available from: [Link]

  • ResearchGate. 4-(4-Nitrophenyl)morpholine. Available from: [Link]

  • Google Patents. US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • Course Hero. p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pK_a = 7.15, but.... Available from: [Link]

  • International Journal of Innovative Research in Science and Society. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science and Society. Available from: [Link]

  • MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. Available from: [Link]

  • Semantic Scholar. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • Filo. (2023). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,... Available from: [Link]

Sources

Literature review of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Review: Synthetic Pathways and Process Optimization for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

Abstract This technical guide provides a comprehensive review of the synthesis of 2,6-dimethyl-4-(4-nitrophenyl)morpholine (CAS 29842-64-6), a critical intermediate in the production of substituted anilines for pharmaceutical and agrochemical applications. The analysis focuses on the Nucleophilic Aromatic Substitution (


) pathway, evaluating the kinetic advantages of 4-fluoronitrobenzene versus the economic benefits of 4-chloronitrobenzene. Special attention is given to stereochemical retention of the cis-2,6-dimethylmorpholine moiety and scalable process safety parameters.

Introduction & Strategic Significance

The 4-nitrophenyl morpholine scaffold is a ubiquitous pharmacophore, serving as a "masked" aniline. Upon reduction, the resulting 4-(4-aminophenyl)-2,6-dimethylmorpholine becomes a versatile nucleophile for constructing urea, amide, or carbamate linkers found in kinase inhibitors and antifungal agents.

The 2,6-dimethyl substitution on the morpholine ring introduces stereochemical complexity. Commercial 2,6-dimethylmorpholine typically exists as a mixture of cis (thermodynamically favored chair conformation with equatorial methyls) and trans isomers. In drug development, the cis-isomer is often preferred due to its defined spatial arrangement, which can influence the binding affinity of the final drug candidate.

Core Synthesis: Nucleophilic Aromatic Substitution ( )

The industry-standard approach utilizes an


 reaction between an activated nitrobenzene electrophile and 2,6-dimethylmorpholine.
Mechanistic Causality

The reaction proceeds via an addition-elimination mechanism. The amine nitrogen attacks the carbon ipso to the halogen, forming a resonance-stabilized Meisenheimer complex. The nitro group at the para position is essential, acting as an electron-withdrawing group (EWG) that stabilizes the negative charge in the intermediate. Re-aromatization occurs upon the expulsion of the halide leaving group.

  • Leaving Group Effect: Fluoride (

    
    ) is the superior leaving group in 
    
    
    
    despite the strength of the C-F bond. Its high electronegativity increases the electrophilicity of the ipso-carbon, accelerating the rate-determining step (nucleophilic attack). Chloride (
    
    
    ) is slower but significantly cheaper.
Stereochemical Integrity

The


 reaction conditions (basic, thermal) generally do not  invert the stereocenters at the 2 and 6 positions of the morpholine ring. Therefore, the cis/trans ratio of the product is dictated by the starting amine.
  • Recommendation: Use high-purity cis-2,6-dimethylmorpholine if a stereopure product is required.

Experimental Protocols

Protocol A: High-Yield Synthesis (4-Fluoronitrobenzene Route)

Best for: Medicinal chemistry scale (mg to g), high throughput, lower temperature.

Reagents:

  • 4-Fluoronitrobenzene (1.0 equiv)

  • cis-2,6-Dimethylmorpholine (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Acetonitrile (ACN) [0.5 M concentration]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 4-fluoronitrobenzene and ACN. Stir to dissolve.

  • Addition: Add

    
     followed by the slow addition of 2,6-dimethylmorpholine.
    
    • Note: The reaction is exothermic.[1] On scales >10g, external cooling may be required during addition.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation: Monitor by TLC (EtOAc/Hexane 1:4). Product typically appears as a bright yellow spot (

      
      ).
      
  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the yellow solid from Ethanol/Water (9:1) to yield yellow needles.

Protocol B: Cost-Optimized Synthesis (4-Chloronitrobenzene Route)

Best for: Process scale (>100g), cost reduction.

Reagents:

  • 4-Chloronitrobenzene (1.0 equiv)

  • 2,6-Dimethylmorpholine (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv) or excess Morpholine
    
  • Solvent: DMSO or DMF (Requires higher T)

Modifications:

  • Temperature: Requires heating to

    
    .
    
  • Time: Reaction times extend to 12–16 hours.

  • Workup: Pour reaction mixture into ice water to precipitate the product. Filtration is preferred over extraction to remove high-boiling solvents like DMSO.

Data Summary & Optimization

Table 1: Reaction Parameter Optimization

ParameterCondition A (Preferred)Condition B (Economy)Impact on Outcome
Electrophile 4-Fluoronitrobenzene4-ChloronitrobenzeneF is 50-100x faster; Cl requires higher T.
Solvent Acetonitrile (ACN)DMF / DMSOACN allows easy evaporation; DMF requires aqueous wash.
Base

(Solid)

(Liquid)
Solid bases simplify workup (filtration).
Temp

(Reflux)

Higher T increases risk of impurity formation.
Yield 92-96%85-90%Fluoride route consistently yields higher purity.

Visualization of Pathways

Diagram 1: Mechanistic Pathway ( )

This diagram illustrates the addition-elimination mechanism and the transition states involved.

SNAr_Mechanism Start Reagents (4-F-Nitrobenzene + 2,6-Dimethylmorpholine) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 k1 (RDS for Cl) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Product Product 2,6-Dimethyl-4-(4-nitrophenyl)morpholine TS2->Product k2 (Fast for F) Byproduct Byproduct (HF / Salt) TS2->Byproduct

Caption: The


 pathway showing the formation of the Meisenheimer complex. For X=F, the second step is fast; for X=Cl, the first step requires higher activation energy.
Diagram 2: Process Workflow & Purification

Process_Flow Input Raw Materials (Nitroarene + Amine + Base) Reaction Reaction Vessel (Reflux ACN, 85°C, 4-6h) Input->Reaction IPC IPC Check (TLC/HPLC < 1% SM) Reaction->IPC IPC->Reaction Fail (Extend Time) Filter Filtration (Remove Salts) IPC->Filter Pass Conc Concentration (Rotary Evaporator) Filter->Conc Cryst Recrystallization (EtOH/H2O) Conc->Cryst Final Pure Product (Yellow Needles) Cryst->Final

Caption: Operational workflow for the synthesis, highlighting the critical In-Process Control (IPC) point.

References

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (Note: Analogous chemistry for thiomorpholine/morpholine).[2] Retrieved from [Link]

  • Vapourtec. (n.d.). Nucleophilic Aromatic Substitution | Flow Reactions. (Highlighting 4-fluoronitrobenzene reactivity in flow synthesis). Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Electronic and Structural Profiling of Nitro-Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: NM-ELEC-2026

Executive Summary

The integration of a nitro group (


) into morpholine derivatives—specifically N-(4-nitrophenyl)morpholine—creates a distinct electronic environment characterized by a strong "push-pull" Intramolecular Charge Transfer (ICT) system. For drug development professionals, understanding this moiety is critical: it acts as a metabolic hotspot (nitroreductase susceptibility), alters solubility via dipole moment enhancement, and drastically suppresses basicity compared to the parent morpholine. This guide analyzes the electronic, structural, and metabolic properties of nitro-morpholine scaffolds, providing validated protocols for their synthesis and computational characterization.

Electronic Architecture: The Push-Pull System

The defining feature of N-(4-nitrophenyl)morpholine is the conjugation between the lone pair of the morpholine nitrogen (donor) and the nitro group (acceptor) through the phenyl linker.

Intramolecular Charge Transfer (ICT)

Unlike unsubstituted morpholine, which acts as a typical secondary amine, the nitrogen in the nitro-morpholine scaffold is


-hybridized due to resonance.
  • Mechanism: The morpholine nitrogen donates electron density into the

    
    -system of the benzene ring. The para-nitro group, being a strong 
    
    
    
    -acceptor (Hammett constant
    
    
    ), stabilizes this charge separation.
  • Dipole Moment: This interaction results in a large ground-state dipole moment (

    
     D), significantly higher than morpholine (
    
    
    
    D).
  • UV-Vis Signature: The ICT band typically appears in the 350–400 nm region and exhibits strong positive solvatochromism (red shift in polar solvents), confirming the highly polarized excited state.

Basicity Modulation (pKa Shift)

The nitro group acts as a "basicity sink."

  • Parent Morpholine:

    
     (protonated form).[1]
    
  • N-Phenylmorpholine:

    
     (similar to aniline).
    
  • N-(4-Nitrophenyl)morpholine:

    
    .
    Implication:  At physiological pH (7.4), the nitrogen atom remains unprotonated. This increases membrane permeability (logP retention) but eliminates the solubility advantage usually conferred by ionizable morpholine centers.
    
DFT Insights (HOMO-LUMO)

Computational studies (B3LYP/6-311G**) reveal a reduced HOMO-LUMO gap (~4.0 eV) compared to non-nitro analogues.

  • HOMO: Localized primarily on the morpholine nitrogen and the phenyl ring.

  • LUMO: Delocalized over the nitro group and the phenyl ring.

  • Reactivity: The low-lying LUMO makes the aromatic ring highly susceptible to nucleophilic attack (if the nitro group is displaced) or reduction.

Structural Dynamics & Conformation

Ring Conformation

Despite the conjugation, the morpholine ring retains a chair conformation .[2]

  • N-C Bond Geometry: The bond connecting the morpholine nitrogen to the phenyl ring is shortened (~1.38 Å vs. 1.47 Å for C-N single bond), indicative of partial double-bond character.

  • Planarity: The phenyl ring and the nitro group are coplanar, maximizing resonance. However, the morpholine ring is twisted relative to the phenyl plane to minimize steric clash between the ortho-protons and the morpholine methylene groups.

Crystal Packing

X-ray crystallography data indicates that these derivatives stabilize via


 stacking  interactions (distance ~3.77 Å) and intermolecular C-H[2]···O hydrogen bonds between the nitro oxygen and morpholine protons.

Medicinal Chemistry: Metabolism & Toxicity

The nitro group is a "structural alert" in drug design due to its metabolic instability.

The Nitroreductase Pathway

Under hypoxic conditions (e.g., solid tumors) or via anaerobic gut bacteria, the nitro group undergoes a six-electron reduction.

  • Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
    : Rapid, reversible.
  • Nitroso

    
    Hydroxylamine (
    
    
    
    )
    : The critical toxicophore.
  • Hydroxylamine

    
    Amine (
    
    
    
    )
    : The final stable metabolite.

Risk: The hydroxylamine intermediate can form DNA adducts, leading to mutagenicity (Ames positive). However, this pathway is also exploited for hypoxia-activated prodrugs .

Visualization: Metabolic & Synthetic Pathways

NitroMorpholinePathways cluster_synthesis Synthesis (SNAr) cluster_metabolism Metabolic Reduction (Nitroreductase) SM1 4-Chloronitrobenzene Prod N-(4-Nitrophenyl) morpholine SM1->Prod K2CO3, DMSO 100°C, SNAr SM2 Morpholine SM2->Prod Nitroso Nitroso Intermediate Prod->Nitroso +2e- / 2H+ Hydroxyl Hydroxylamine (Genotoxic Risk) Nitroso->Hydroxyl +2e- / 2H+ Amine 4-Aminophenyl morpholine Hydroxyl->Amine +2e- / 2H+ (Final Metabolite)

Caption: Synthesis via SNAr condensation and subsequent metabolic reduction cascade mediated by nitroreductases.

Experimental Protocols

Synthesis of N-(4-Nitrophenyl)morpholine

Principle: Nucleophilic Aromatic Substitution (


). The nitro group activates the para-halogen for displacement.

Materials:

  • 4-Fluoronitrobenzene (or 4-Chloronitrobenzene)

  • Morpholine (1.2 equiv)[3]

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMSO or DMF (Polar aprotic is essential)

Protocol:

  • Setup: Charge a round-bottom flask with 4-fluoronitrobenzene (10 mmol) and DMSO (15 mL).

  • Addition: Add

    
     (20 mmol) followed by the dropwise addition of morpholine (12 mmol).
    
  • Reaction: Heat to 100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product is a bright yellow spot (ICT band).

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol.

    • Yield: Typically >90%.

    • Mp: 150–152°C.[4]

Computational Characterization (DFT)

Objective: Visualize the HOMO-LUMO gap and dipole vector.

Workflow:

  • Software: Gaussian 16 or ORCA.

  • Optimization: Functional: B3LYP; Basis Set: 6-311G(d,p).[5][6][7]

  • Solvation: PCM Model (Water or Acetonitrile) to simulate physiological or assay conditions.

  • Frequency Check: Ensure no imaginary frequencies to confirm a true minimum.

  • Output Analysis: Extract dipole moment (Debye) and map the electrostatic potential (ESP) surface to identify nucleophilic sites (nitro oxygens) vs. electrophilic sites (aromatic ring carbons).

Quantitative Data Summary

PropertyValue / CharacteristicRelevance
Molecular Weight 208.21 g/mol Fragment-like space
pKa (Conj. Acid) < 1.0 (Estimated)Neutral at pH 7.4; High membrane perm.
Dipole Moment > 6.0 DHigh polarity; strong intermolecular forces
HOMO-LUMO Gap ~4.0 eVHigh chemical reactivity; NLO active
Crystal System Orthorhombic / MonoclinicStabilized by

stacking (~3.77 Å)
Metabolic Risk High (Nitroreduction)Potential for mutagenicity; Prodrug target

References

  • Vertex AI Search. (2025). Synthesis protocol for 4-(4-nitrophenyl)morpholine. 8

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. 1

  • National Institutes of Health (NIH). (2025). Nitroreduction: A Critical Metabolic Pathway for Drugs. 9[8][10]

  • PubChem. (2025).[3] 4-(4-Nitrophenyl)morpholine Compound Summary. 3

  • Semantic Scholar. (2023). DFT Investigations for Newly Synthesized Nitro-Phenyl Derivatives. 11

Sources

Difference between cis and trans 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and analytical distinctions between the cis and trans isomers of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine.

Executive Summary

The molecule 2,6-Dimethyl-4-(4-nitrophenyl)morpholine represents a critical scaffold in medicinal chemistry, serving as a model for exploring structure-activity relationships (SAR) in N-aryl morpholines.[1] The distinction between its cis and trans diastereomers is not merely academic; it dictates thermodynamic stability, spectroscopic signatures, and biological binding affinity.

  • The cis Isomer: Characterized by a syn relationship between the C2 and C6 methyl groups. It typically adopts a diequatorial chair conformation, rendering it thermodynamically superior and achiral (meso).

  • The trans Isomer: Characterized by an anti relationship.[2] It exists as a racemic pair of enantiomers (

    
     and 
    
    
    
    ) where one methyl is axial and the other equatorial, leading to higher steric strain and distinct reactivity profiles.

This guide provides a definitive workflow for the synthesis, separation, and analytical differentiation of these isomers.

Structural Chemistry & Conformational Analysis

The core morpholine ring exists in a chair conformation.[3][4] The stability of the isomers is governed by 1,3-diaxial interactions (A-values).

Thermodynamic Landscape[1]
  • cis-2,6-Dimethyl (Meso): Both methyl groups can occupy the equatorial positions simultaneously.[1] This minimizes steric clash with the axial hydrogens and the N-aryl substituent.[1]

  • trans-2,6-Dimethyl (Racemic): In the chair form, one methyl group is forced into an axial position.[1] Ring flipping does not relieve this strain (it simply swaps which methyl is axial), resulting in a higher energy state (

    
     relative to cis).
    
Visualization of Conformational Pathways

The following diagram illustrates the energy relationship and synthetic pathways for both isomers.

ConformationalLandscape cluster_0 Precursors cluster_1 Isomeric Products (Target) Precursor 2,6-Dimethylmorpholine (Mixture of cis/trans) Cis cis-Isomer (Meso) (Diequatorial Methyls) Thermodynamically Stable Precursor->Cis SNAr Reaction (Major Product) Trans trans-Isomer (Racemic) (Axial/Equatorial Methyls) High Energy Conformer Precursor->Trans SNAr Reaction (Minor Product) Reagent 4-Fluoronitrobenzene Reagent->Cis Reagent->Trans Cis->Trans Isomerization (High Temp/Acid)

Figure 1: Synthetic and thermodynamic relationship between cis and trans isomers.[1] The cis isomer is the energetic sink.

Synthesis & Separation Protocol

The synthesis relies on a Nucleophilic Aromatic Substitution (


) mechanism.[3][4][5] Because commercial 2,6-dimethylmorpholine is often supplied as a mixture (typically 70:30 cis:trans), the separation strategy is critical.[1]
Method A: Pre-Synthesis Separation (Recommended)

Purifying the amine precursor before arylation yields cleaner final products.

  • Distillation: cis-2,6-Dimethylmorpholine (bp 147°C) and trans-2,6-dimethylmorpholine have slightly different boiling points, but separation requires a high-efficiency fractionating column.[1]

  • Crystallization (High Purity):

    • Dissolve the amine mixture in isopropyl acetate .

    • Add acetic acid (1.1 eq) dropwise.

    • The cis-isomer crystallizes preferentially as the acetate salt due to better packing symmetry.[1]

    • Filter and basify (NaOH) to recover pure cis-amine [1].[1]

Method B: Synthesis via (Standard Protocol)

This protocol assumes the use of a mixed or pure amine precursor.

Reagents:

  • 4-Fluoronitrobenzene (1.0 eq)[1]

  • 2,6-Dimethylmorpholine (1.2 eq)[1]

  • 
     (2.0 eq)
    
  • Solvent: DMF or DMSO (Polar aprotic promotes

    
    )
    

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve 4-fluoronitrobenzene in DMF (

    
    ).
    
  • Addition: Add

    
     followed by 2,6-dimethylmorpholine.
    
  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The product is less polar than the amine.

  • Workup: Pour into ice water. The yellow precipitate (target nitro compound) forms immediately.

  • Purification:

    • If pure amine was used: Recrystallize from Ethanol.[1]

    • If mixed amine was used: Column Chromatography is required.[1]

      • Stationary Phase: Silica Gel (230-400 mesh).[1]

      • Eluent: Gradient 5%

        
         15% EtOAc in Hexanes.[1]
        
      • Elution Order: The trans-isomer (less symmetric, slightly more polar due to dipole moment) typically elutes after the cis-isomer, though this can vary by solvent system.[1]

Analytical Differentiation (The "Fingerprint")

Distinguishing the isomers relies heavily on NMR Spectroscopy due to the symmetry elements present in the cis form but absent (or averaged) in the trans form.

Comparative Data Table
Featurecis -Isomertrans -IsomerMechanistic Cause
Symmetry

Plane (Meso)

Axis (Chiral Pair)
Relative orientation of methyls.[1]
Methyl

NMR
Doublet (

ppm)
Two Doublets or Broadenedcis Me groups are equivalent; trans Me groups are axial/equatorial inequivalent.
Methine (

)
Multiplet (ddq)Complex MultipletAxial-Axial coupling in cis vs Axial-Equatorial in trans.[1]
Coupling (

)
Large (~10-12 Hz)Smaller/AveragedKarplus relationship; cis has stable anti-periplanar protons.[1]
Physical State Solid (Higher MP)Oil or Low MP Solidcis packs efficiently in crystal lattice; trans packing is disrupted.
TLC (

)
Higher (Less Polar)Lower (More Polar)cis dipole moment is partially cancelled; trans has a net dipole vector.
NMR Interpretation Logic
  • The "Cis" Signature: Look for a simplified spectrum. The protons at C2 and C6 are chemically equivalent. You will see one signal for the methyl groups and one set of signals for the axial/equatorial protons at C3/C5.

  • The "Trans" Signature: Look for complexity. If the ring is flipping rapidly, signals may broaden. If frozen (low temp), you will see distinct signals for the axial-Me and equatorial-Me.[1]

Functional Implications in Drug Discovery[6][7]

In a biological context (e.g., binding to a kinase or receptor), the cis and trans isomers occupy different 3D volumes.

  • Vector Alignment: The nitrogen lone pair in the cis-isomer is more accessible in a specific vector compared to the trans-isomer, where ring puckering may occlude it.[1]

  • Metabolic Stability: The equatorial methyl groups in the cis-isomer sterically hinder alpha-oxidation at the C2/C6 positions more effectively than the axial methyl in the trans-isomer [2].[1]

  • Solubility: The trans-isomer, being less crystalline and more polar, often exhibits higher solubility in aqueous media, which can be a tactical advantage if potency is maintained.[1]

References

  • Separation of 2,6-Dimethylmorpholine Isomers

    • Methodology for high-purity isolation of cis-isomer via acetate salt crystallization.[1]

    • Source: [1]

  • Metabolic & Structural Analysis

    • Comparative metabolism of cis/trans isomers and thermodynamic stability.
    • Source: [1]

  • General Synthesis of N-Aryl Morpholines

    • Protocols for SNAr and Buchwald-Hartwig amin
    • Source:

  • Crystallography of Analogues

    • Structural data for 4-(4-nitrophenyl)
    • Source: [1][3]

Sources

Methodological & Application

Catalytic hydrogenation of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine to aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the catalytic hydrogenation of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine to its corresponding aniline derivative, 4-(2,6-dimethylmorpholin-4-yl)aniline . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including oxazolidinone antibiotics and kinase inhibitors.

The reduction of the nitro group (


) to the amine (

) is achieved using heterogeneous catalysis (Pd/C) under a hydrogen atmosphere. While chemically straightforward, the process demands rigorous control over exotherms and intermediate accumulation (hydroxylamines) to ensure safety and high yield. This guide provides a scalable, self-validating protocol designed for research and early-phase development.

Reaction Mechanism & Pathway

Understanding the stepwise reduction is vital for troubleshooting. The reaction does not proceed directly to the amine; it follows the Haber Mechanism , where the nitro group is sequentially reduced.[1]

Key Mechanistic Insights:
  • Adsorption: The nitroarene adsorbs onto the catalyst surface.[1]

  • Stepwise Reduction:

    • Nitro (

      
      ) 
      
      
      
      Nitroso (
      
      
      )
      : Fast step.
    • Nitroso

      
      Hydroxylamine (
      
      
      
      )
      : Very fast; nitroso intermediates are rarely isolated.
    • Hydroxylamine

      
      Amine (
      
      
      
      )
      : Rate-determining step (slowest).
  • Risk Factor: If the reaction is stopped prematurely or the catalyst activity is low, aryl hydroxylamines can accumulate. These are thermally unstable and potential mutagens.

Visualization: Reaction Pathway

ReactionMechanism Nitro Nitroarene (Substrate) Nitroso Nitroso Intermediate Nitro->Nitroso + 2H, -H2O Hydroxyl Aryl Hydroxylamine (Accumulation Risk) Nitroso->Hydroxyl + 2H Aniline Aniline (Product) Hydroxyl->Aniline + 2H, -H2O (Rate Limiting) Cat Pd/C + H2 Cat->Nitro

Figure 1: Simplified Haber mechanism for nitro reduction. Note the hydroxylamine intermediate, which requires sufficient reaction time and temperature to fully convert to the aniline.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be controlled:

ParameterRecommendationScientific Rationale
Catalyst 10% Pd/C (50% water wet) The "wet" catalyst drastically reduces pyrophoric risk (fire hazard) compared to dry Pd/C. The high surface area ensures rapid turnover.
Loading 5 - 10 wt% Sufficient active sites to prevent catalyst poisoning by amine products. Lower loadings (<2%) may lead to stalled reactions at the hydroxylamine stage.
Solvent Methanol or Ethanol High solubility of the nitro-substrate and good H2 solubility. If the product precipitates, switch to THF or EtOAc.
Pressure 30 - 50 psi (2-3.5 bar) While the reaction works at 1 atm (balloon), slightly elevated pressure drives the kinetics of the rate-limiting step (Hydroxylamine

Amine).
Temperature 25°C

45°C
Start at ambient to control the initial exotherm. Ramp to 45°C only after 50% conversion to drive the reaction to completion.

Experimental Protocol

Scale: 5.0 grams (approx. 21 mmol) Equipment: Parr Shaker or High-Pressure Autoclave (Glass/Stainless Steel)

Materials
  • Substrate: 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (5.0 g)

  • Catalyst: 10% Palladium on Carbon, 50% water wet (0.5 g - Note: Weight is based on wet catalyst)

  • Solvent: Methanol (HPLC Grade, 50 mL)

  • Gas: Hydrogen (

    
    ), Ultra High Purity (99.999%)
    
  • Inert Gas: Nitrogen (

    
    ) or Argon
    
Workflow Diagram

ProtocolWorkflow Start Start: Weigh Reagents Charge Charge Solvent & Substrate Add Catalyst (Wet) Start->Charge Inert Safety: Inert Vessel (N2 Purge) Hydrogenate Hydrogenation 30-50 psi, 25-45°C Inert->Hydrogenate Charge->Inert CRITICAL Monitor Monitor H2 Uptake / TLC Hydrogenate->Monitor Monitor->Hydrogenate Incomplete Filter Filtration (Celite Pad) Remove Pd/C Monitor->Filter Complete Isolate Concentrate & Dry Filter->Isolate

Figure 2: Operational workflow emphasizing the critical inerting step to prevent catalyst ignition.

Step-by-Step Methodology
  • Safety Check: Ensure the reactor is grounded. Verify the catalyst is "wet" type. Wear anti-static PPE.

  • Catalyst Charging:

    • Place the 10% Pd/C (wet) into the reactor vessel first.

    • Why? Adding dry catalyst to a solvent vapor can cause flash ignition. Using wet catalyst mitigates this, but adding it first allows you to cover it with solvent immediately.

  • Substrate Addition:

    • Dissolve 5.0 g of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine in 50 mL Methanol.

    • Gently pour the solution over the catalyst.

    • Note: If the substrate is not fully soluble at RT, a slurry is acceptable; it will dissolve as the reaction proceeds and temperature rises.

  • Inerting (Critical):

    • Seal the reactor.[1]

    • Pressurize with Nitrogen to 20 psi, then vent. Repeat 3 times .

    • Goal: Remove Oxygen (

      
      ) to prevent 
      
      
      
      explosion.
  • Hydrogenation:

    • Pressurize with Hydrogen to 40 psi.

    • Agitate (stir or shake) vigorously.[1] Mass transfer of

      
       into the liquid phase is the rate-limiting factor.
      
    • Monitor temperature.[2][3] An exotherm will occur within the first 10-20 minutes. Keep

      
      .
      
  • Completion:

    • Reaction typically completes in 2-4 hours.

    • Confirm by TLC (Eluent: 50% EtOAc/Hexane) or HPLC. The yellow nitro spot should disappear, replaced by a fluorescent/UV-active amine spot (often stains red/purple with Ninhydrin).

  • Workup:

    • Purge reactor with Nitrogen (3 cycles) to remove

      
      .
      
    • Filter the mixture through a Celite 545 pad to remove the Pd/C.

    • Safety: Do not suck the catalyst dry on the filter paper. Keep it wet with water/solvent and dispose of it into a designated water-containing waste jar immediately. Dry Pd/C is pyrophoric.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the off-white to pale brown solid.

    • Yield Expectation: >90%.

Analytical Validation

The product, 4-(2,6-dimethylmorpholin-4-yl)aniline , should be validated using NMR.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       6.6 - 6.8 ppm (d, 2H, Ar-H ortho to amine)
      
    • 
       6.8 - 7.0 ppm (d, 2H, Ar-H ortho to morpholine)
      
    • 
       4.5 - 5.0 ppm (broad s, 2H, 
      
      
      
      )
    • 
       3.5 - 3.7 ppm (m, 2H, Morpholine O-
      
      
      
      )
    • 
       3.2 - 3.4 ppm (d, 2H, Morpholine N-
      
      
      
      )
    • 
       2.2 - 2.4 ppm (t, 2H, Morpholine N-
      
      
      
      )
    • 
       1.1 ppm (d, 6H, 
      
      
      
      )
  • Note on Stereochemistry: The 2,6-dimethylmorpholine moiety usually exists as a cis/trans mixture. The cis isomer (equatorial methyls) is thermodynamically more stable. The signals for the methyl groups may appear as two sets of doublets if a mixture is present.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reaction Stalls (<50%) Catalyst poisoning or

starvation.
1. Increase agitation speed (critical for gas-liquid mixing).2. Purge and repressurize with fresh

.
Red/Brown Impurity Azo/Azoxy coupling (side reaction).This occurs under base-catalyzed conditions or low

availability. Ensure the system is neutral and agitation is vigorous.
Hydroxylamine Persists Reaction stopped too early or temp too low.Increase temperature to 50°C for 1 hour. Hydroxylamine reduction has a higher activation energy than nitro reduction.
Filter Clogging Fine catalyst particles.Use a double layer of filter paper with a thicker Celite pad.

References

  • Mechanism of Nitro Reduction: Blaser, H. U., & Studer, M. (1999). Heterogeneous Catalysis for Fine Chemicals. Wiley-VCH. (Standard text on Haber Mechanism).
  • Catalyst Safety: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley.

  • General Protocol: Organic Syntheses, Coll. Vol. 5, p.552 (1973); Vol. 47, p.69 (1967).
  • Morpholine Analog Synthesis: Li, X., et al. (2021). "Pd/C-catalyzed reduction of nitro groups." Organic Letters, 23(20), 8114-8118.

Sources

Advanced Protocol: Synthesis and Strategic Application of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2,6-Dimethyl-4-(4-nitrophenyl)morpholine is a critical high-value intermediate in medicinal chemistry, primarily serving as the stable precursor to 4-(2,6-dimethylmorpholino)aniline .[1] This aniline derivative functions as a privileged pharmacophore in the development of kinase inhibitors (e.g., PLK4, EGFR inhibitors) and antifungal agents.

Why This Intermediate?

In modern drug design, the 2,6-dimethylmorpholine moiety is often selected over a simple morpholine ring to optimize DMPK (Drug Metabolism and Pharmacokinetics) properties:

  • Metabolic Blocking: The methyl groups at the C2 and C6 positions sterically hinder and electronically deactivate the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -carbons, protecting them from rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4).
    
  • Lipophilicity Modulation: The addition of methyl groups increases ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , potentially improving membrane permeability and blood-brain barrier (BBB) penetration compared to the more polar unsubstituted morpholine.
    
  • Conformational Locking: The cis-isomer (meso) locks the morpholine ring into a specific chair conformation, reducing entropic penalties during protein binding.[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
Target Isomer cis-2,6-Dimethyl (Meso form is preferred in pharma)
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
Key Functionality Nitro group (reducible handle), Morpholine (solubilizing tail)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water.[1]

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

This protocol details the synthesis of the nitro-intermediate from commercially available 1-fluoro-4-nitrobenzene.[1]

Reagents & Materials
  • Substrate: 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: cis-2,6-Dimethylmorpholine (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) [Grade: Anhydrous]

  • Workup: Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge 1-fluoro-4-nitrobenzene (10.0 g, 70.9 mmol) and DMSO (100 mL).

  • Addition: Add

    
      (19.6 g, 141.8 mmol) in a single portion.
    
  • Nucleophile Introduction: Add cis-2,6-dimethylmorpholine (10.6 mL, 85.1 mmol) dropwise via syringe over 5 minutes.

    • Expert Insight: The reaction is exothermic.[1] Monitor internal temperature to ensure it does not exceed 40°C during addition.

  • Reaction: Heat the mixture to 90°C and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting fluoride (

      
      ) should disappear, and a bright yellow product spot (
      
      
      
      ) should appear.
  • Quench: Cool the reaction mixture to room temperature (RT) and pour slowly into Ice-Water (500 mL) with vigorous stirring. The product typically precipitates as a yellow solid.[1]

  • Isolation:

    • If Solid: Filter the yellow precipitate, wash with water (

      
       mL) to remove DMSO, and dry under vacuum.
      
    • If Oiling Occurs: Extract with EtOAc (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       mL). Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ). Dry over
      
      
      , filter, and concentrate.
  • Purification: Recrystallization from Ethanol/Water (9:1) yields bright yellow needles.[1]

Yield Expectation: 85–95% Safety Note: Nitroaromatics are potentially toxic.[1] Handle in a fume hood.

Reduction Protocol: Nitro to Aniline[2][3]

The nitro intermediate is rarely the final drug; it must be reduced to 4-(2,6-dimethylmorpholino)aniline to serve as a nucleophile for scaffold coupling.[1]

Method: Catalytic Hydrogenation (Pharma Standard)
  • Setup: Dissolve the nitro intermediate (5.0 g) in Methanol (50 mL) and Ethyl Acetate (50 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (500 mg, 10 wt% loading).

    • Safety: Add catalyst under an argon blanket to prevent ignition of solvent vapors.[1]

  • Hydrogenation: Purge the vessel with

    
     (
    
    
    
    ), then charge with
    
    
    gas (balloon pressure or 30 psi in a Parr shaker). Stir vigorously at RT for 2–4 hours.
    • Endpoint: Solution turns from bright yellow to colorless/pale pink.[1]

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse the pad with Methanol.[1] Concentrate the filtrate to obtain the off-white amine solid.

    • Stability Warning: The resulting aniline is sensitive to oxidation (turning brown/purple over time). Store under nitrogen at -20°C or use immediately.

Strategic Application: Scaffold Coupling

The resulting aniline is a versatile nucleophile.[1] Below is a generalized workflow for coupling this intermediate to a kinase inhibitor scaffold (e.g., a chloropyrimidine).

Workflow Visualization

G Start 1-Fluoro-4-nitrobenzene Intermed Nitro Intermediate (Stable Precursor) Start->Intermed SnAr (K2CO3, DMSO, 90°C) Reagent cis-2,6-Dimethylmorpholine Reagent->Intermed Product Aniline Derivative (Active Nucleophile) Intermed->Product Reduction (H2, Pd/C) Drug Final Drug Candidate (e.g., PLK4 Inhibitor) Product->Drug Buchwald-Hartwig or Amide Coupling

Caption: Synthetic pathway transforming the raw materials into the active pharmaceutical ingredient (API) building block.

Mechanistic Insight: Metabolic Stability

The primary reason for using the 2,6-dimethyl variant is to extend the half-life (


) of the drug.
Metabolic Pathway Comparison

Metabolism cluster_0 Standard Morpholine cluster_1 2,6-Dimethylmorpholine M_Unsub Unsubstituted Morpholine M_Ox CYP3A4 Oxidation (Alpha-Hydroxylation) M_Unsub->M_Ox High Rate M_RingOpen Ring Opening (Inactive/Toxic) M_Ox->M_RingOpen M_Dimethyl 2,6-Dimethylmorpholine M_Blocked Steric Hindrance Blocks CYP Access M_Dimethyl->M_Blocked M_Stable Intact Pharmacophore (Extended t1/2) M_Blocked->M_Stable Metabolic Stability

Caption: Comparison of metabolic fates. The 2,6-dimethyl substitution blocks the primary oxidative degradation pathway common to morpholine rings.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete conversion due to water in solvent.[1]Ensure DMSO/ACN is anhydrous.[1] ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

must be dry.
Impurity Profile Formation of trans-isomer.[1]Use pure cis-2,6-dimethylmorpholine starting material.[1] The trans isomer is thermodynamic but less desirable for solubility.[1]
Incomplete Reduction Catalyst poisoning.Sulfur traces from DMSO can poison Pd/C. Ensure thorough water wash of the nitro intermediate before reduction.
Coloration of Amine Oxidation of aniline.[1]Store amine under Argon/Nitrogen.[1] Use immediately in the next step.

References

  • Sampson, P. B., et al. (2015).[1][2] "The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)."[1][2] Journal of Medicinal Chemistry, 58(1), 147-169.[1][2] Link

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 6896, 2,6-Dimethylaniline." PubChem. Link (Note: Reference for the dimethyl-aniline core properties).

  • BenchChem. (2024).[1] "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[1][3] Link

  • Kok, G. B., et al. (1996).[1] "Metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine." Carcinogenesis, 17(5).[1] Link

Sources

Application Notes and Protocols: Reduction Methods for the Nitro Group in 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the chemical reduction of the nitro group in 2,6-Dimethyl-4-(4-nitrophenyl)morpholine to its corresponding aniline derivative, 4-(4-aminophenyl)-2,6-dimethylmorpholine. The synthesis of this aniline is a critical transformation in the development of various pharmacologically active agents. This guide details several robust and scalable reduction methodologies, including catalytic hydrogenation, metal-mediated reductions, and catalytic transfer hydrogenation. Each section offers a deep dive into the reaction mechanisms, procedural protocols, and comparative analysis of the methods to aid researchers in selecting the most appropriate strategy for their specific needs.

Introduction

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary aromatic amines.[1] These amines are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[2] The target molecule for this guide, 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, serves as a precursor to 4-(4-aminophenyl)-2,6-dimethylmorpholine, a valuable building block in drug discovery programs. The selection of an appropriate reduction method is paramount and depends on factors such as substrate sensitivity, desired selectivity, scalability, cost, and safety considerations. This application note aims to provide detailed, field-proven protocols for the efficient and selective reduction of the nitro group in the specified substrate.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and often preferred method for nitro group reduction due to its clean reaction profile and high yields.[3] The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), to reduce the nitro group to an amine.[4]

Mechanistic Rationale

The mechanism of catalytic hydrogenation of a nitro group is a multi-step process that occurs on the surface of the catalyst.[5] Initially, both the nitro compound and molecular hydrogen are adsorbed onto the catalyst surface. The H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms are added across the N-O bonds of the nitro group in a stepwise fashion. This process involves the formation of nitroso and hydroxylamine intermediates, which are subsequently reduced to the final amine product.[6]

G cluster_catalyst Catalyst Surface (e.g., Pd/C) A Ar-NO₂ C [Ar-NO₂]ads A->C Adsorption B H₂ D 2[H]ads B->D Adsorption & Dissociation E Ar-NO C->E +2[H]ads -H₂O F Ar-NHOH E->F +2[H]ads G Ar-NH₂ F->G +2[H]ads -H₂O G_sol Ar-NH₂ (in solution) G->G_sol Desorption H H₂O H_sol H₂O (in solution) H->H_sol Desorption

Caption: Catalytic Hydrogenation Workflow.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: In a hydrogenation flask, create a slurry of 10% Pd/C (0.05 eq by weight of the nitro compound) in methanol (10-20 mL per gram of substrate).

  • Inerting: Seal the flask and purge the system with nitrogen or argon to remove atmospheric oxygen.[7]

  • Substrate Addition: Add a solution of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (1.0 eq) in methanol to the catalyst slurry.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon or a pressurized source.[8] Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.[9] Wash the Celite® pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(4-aminophenyl)-2,6-dimethylmorpholine. The product can be further purified by recrystallization or column chromatography if necessary.

Method 2: Metal-Mediated Reductions

The use of metals in acidic or neutral media is a classical and highly effective method for the reduction of nitroarenes.[10] Common systems include tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), and iron (Fe) in the presence of an acid or a salt like ammonium chloride (NH₄Cl).[11][12] These methods are particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups that need to be preserved.[13]

Mechanistic Rationale

In metal-mediated reductions, the metal acts as the reducing agent, providing electrons for the reduction of the nitro group. The reaction proceeds through a series of single-electron transfers. In an acidic medium, the oxygen atoms of the nitro group are protonated, facilitating their removal as water.[6] The overall process involves the transfer of six electrons and six protons to convert the nitro group to an amine.

G cluster_reaction Metal-Mediated Reduction A Ar-NO₂ D Ar-NO A->D + Metal, +2H⁺ - H₂O B Metal (e.g., Fe, Sn) B_oxidized Metal Cation B->B_oxidized Oxidation C H⁺ (from acid or NH₄Cl) E Ar-NHOH D->E + Metal, +2H⁺ F Ar-NH₃⁺ E->F + Metal, +2H⁺ - H₂O G Ar-NH₂ F->G Base Workup

Caption: Metal-Mediated Reduction Pathway.

Experimental Protocol: Iron/Ammonium Chloride Reduction

Materials:

  • 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

  • Iron powder (<10 μm)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (1.0 eq), ethanol, and a solution of ammonium chloride (4-5 eq) in water.[14][15]

  • Reagent Addition: Heat the mixture to reflux and add iron powder (3-5 eq) portion-wise to control the initial exotherm.[16]

  • Reaction: Stir the reaction mixture vigorously at reflux. The reaction is typically complete in 3-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.[14] Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.[9]

  • Extraction: Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired amine.

Experimental Protocol: Tin(II) Chloride Reduction

Materials:

  • 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (1 equivalent) in absolute ethanol.[13]

  • Reagent Addition: Add SnCl₂·2H₂O (5 equivalents) to the solution.[13]

  • Reaction: Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction via TLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature and then pour it into ice.[13]

  • Neutralization: Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[13]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 times).[13]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

Method 3: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is an advantageous alternative to traditional catalytic hydrogenation, as it avoids the need for handling gaseous hydrogen.[17] In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or hydrazine, transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C.[18][19]

Mechanistic Rationale

In catalytic transfer hydrogenation with ammonium formate, the formate salt decomposes on the catalyst surface to generate hydrogen, carbon dioxide, and ammonia.[17] The in situ generated hydrogen is then transferred to the nitro group in a manner analogous to catalytic hydrogenation. This method is often milder and can exhibit different selectivity compared to reactions using H₂ gas.[20]

G cluster_catalyst Catalyst Surface (e.g., Pd/C) A HCOONH₄ (Ammonium Formate) B [H]ads A->B Decomposition C CO₂ A->C Decomposition D NH₃ A->D Decomposition E Ar-NO₂ F Ar-NH₂ E->F + [H]ads

Caption: Catalytic Transfer Hydrogenation.

Experimental Protocol: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

Materials:

  • 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (1.0 eq) in methanol (15-25 mL per gram of substrate).

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight of the nitro compound).

  • Hydrogen Donor Addition: Add ammonium formate (3-5 eq) portion-wise to the stirred suspension at room temperature.[18] An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and ethyl acetate. The organic layer is then washed with brine, dried, and concentrated to give the desired amine.

Comparative Analysis of Reduction Methods

FeatureCatalytic Hydrogenation (Pd/C, H₂)Metal-Mediated (Fe/NH₄Cl)Catalytic Transfer Hydrogenation (Pd/C, HCOONH₄)
Reagents H₂ gas, Pd/CFe powder, NH₄ClHCOONH₄, Pd/C
Conditions Room temp, H₂ pressureRefluxRoom temp to mild heating
Work-up FiltrationFiltration, ExtractionFiltration, Extraction
Advantages Clean, high yield, catalyst recyclableInexpensive, good for some sensitive groupsNo H₂ gas handling, mild conditions, often faster
Disadvantages Requires H₂ gas handling, potential for over-reductionStoichiometric metal waste, sometimes harsh conditionsCost of ammonium formate, potential exotherm
Selectivity Can reduce other functional groups (e.g., C=C, C=O)[21]Generally good for nitro group selectivity[15]Good selectivity, can be tuned by conditions[22]

Safety Precautions

  • Nitroaromatic Compounds: Aromatic nitro compounds are toxic and can be absorbed through the skin.[23][24] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[25]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[7] Ensure the reaction is performed in a well-ventilated area, away from ignition sources. The Pd/C catalyst can be pyrophoric, especially after use; do not allow the used catalyst to dry in the air.[7]

  • Metal-Mediated Reductions: Reactions involving metals and acids can generate hydrogen gas. Some reactions can be exothermic and should be controlled by the portion-wise addition of reagents.

  • General Handling: Always consult the Safety Data Sheet (SDS) for all chemicals used.[26] Work in a chemical fume hood and wear appropriate PPE.[25]

References

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry.

  • Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages.

  • A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews.

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules.

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry.

  • Nitro Reduction - Common Conditions. Organic Chemistry.

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.

  • Reduction of nitro compounds. Wikipedia.

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.

  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications.

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.

  • US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. Google Patents.

  • Chemoselective Reduction catalysts. FUJIFILM Wako.

  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo.

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing.

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Taylor & Francis Online.

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org.

  • Synthesis of an MXene supported Co nanoparticle catalyst for efficient catalytic transfer hydrogenation of nitro compounds with formic acid. New Journal of Chemistry.

  • Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. ResearchGate.

  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver.

  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate.

  • Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE.

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.

  • selective reduction of nitro group without affecting other functional groups. Benchchem.

  • Hydrogen. Organic Chemistry Portal.

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry.

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Nitrobenzene. Novachem.

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.

  • Aldrich 146439 - SAFETY DATA SHEET. Sigma-Aldrich.

  • Standard Operating Procedure. University of California, Merced.

  • Biomass-derived Fe-NC hybrid for hydrogenation with formic acid: control of Fe-based nanoparticle distribution. RSC Publishing.

  • 4-Nitrophenol. Santa Cruz Biotechnology.

  • Safety Data Sheet: Nitrobenzene. Carl ROTH.

  • Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. ResearchGate.

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

  • Hydrogenation SOP. University of Pennsylvania.

  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube.

  • HYDROGENATION REACTIONS. JKU ePUB.

Sources

High-Purity Synthesis and Evaluation of Antifungal Agents Derived from the 2,6-Dimethyl-4-(4-nitrophenyl)morpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2026-04

Executive Summary

The rise of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel antifungal pharmacophores. The morpholine class of antifungals (e.g., Amorolfine) offers a distinct mechanism of action unrelated to the cytochrome P450 inhibition seen in azoles.

This Application Note provides a validated, step-by-step protocol for synthesizing the 2,6-Dimethyl-4-(4-nitrophenyl)morpholine scaffold, reducing it to its active aniline intermediate, and generating a library of Schiff base derivatives. Furthermore, it details the standardized biological evaluation of these compounds using CLSI M27-A4 compliant methodologies.

Scientific Rationale & Mechanism of Action[1][2][3]

The Morpholine Pharmacophore

Unlike azoles (which target


-demethylase) or polyenes (which bind ergosterol directly), morpholine derivatives inhibit the ergosterol biosynthesis pathway at two downstream checkpoints:[1][2]
  • 
    -Reductase (ERG24):  Prevents the reduction of the C14 double bond.
    
  • 
    -Isomerase (ERG2):  Blocks the migration of the double bond to the C7 position.
    

Therapeutic Advantage: This dual-target mechanism leads to the accumulation of toxic aberrant sterols (ignosterol, fecosterol) in the fungal membrane, causing membrane permeability changes and growth arrest, often retaining efficacy against azole-resistant strains.

Pathway Visualization

The following diagram illustrates the specific intervention points of the synthesized scaffold within the fungal sterol pathway.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 4,4-Dimethyl-cholesta- 8,14,24-trienol Lanosterol->Intermediates  Blocked by Azoles Lanosterol->Intermediates Azoles Azoles (Target 14α-demethylase) Azoles->Lanosterol Ignosterol Ignosterol (Toxic Accumulation) Intermediates->Ignosterol  Inhibition by Morpholines Morpholines Morpholine Scaffold (Target: Δ14-Reductase) Morpholines->Intermediates  Inhibits ERG24 Ergosterol Ergosterol (Membrane Integrity) Ignosterol->Ergosterol  Biosynthesis Halted

Figure 1: Mechanism of Action.[1][3] Morpholine derivatives induce the accumulation of Ignosterol by inhibiting


-reductase, distinct from the upstream Azole target.

Chemical Synthesis Protocol

Strategic Overview

The synthesis follows a three-stage "Build-Activate-Diversify" strategy.

  • Build:

    
     coupling to create the nitro-morpholine core.
    
  • Activate: Chemoselective reduction of the nitro group to an aniline.

  • Diversify: Condensation with aldehydes to form a Schiff base library (or reduction to secondary amines).

Synthesis_Workflow Start 1-Fluoro-4-nitrobenzene + 2,6-Dimethylmorpholine Step1 Step 1: SnAr Coupling (K2CO3, DMF, 100°C) Start->Step1 Intermediate1 Nitro-Scaffold (Yellow Solid) Step1->Intermediate1 Step2 Step 2: Reduction (Pd/C, H2 or Sn/HCl) Intermediate1->Step2 Intermediate2 Aniline Scaffold (Active Handle) Step2->Intermediate2 Step3 Step 3: Library Gen (R-CHO, EtOH, Reflux) Intermediate2->Step3 Final Antifungal Candidates (Schiff Bases) Step3->Final

Figure 2: Synthetic workflow for the generation of morpholine-based antifungal libraries.

Detailed Methodology
Step 1: Scaffold Construction (

)

Objective: Synthesis of 2,6-dimethyl-4-(4-nitrophenyl)morpholine.

  • Reagents:

    • 1-Fluoro-4-nitrobenzene (1.41 g, 10 mmol)

    • cis-2,6-Dimethylmorpholine (1.38 g, 12 mmol) (Note: The cis-isomer is preferred for conformational stability).

    • Potassium Carbonate (

      
      , anhydrous) (2.76 g, 20 mmol).
      
    • DMF (Dimethylformamide) (15 mL).

  • Procedure:

    • Dissolve 1-fluoro-4-nitrobenzene in DMF in a round-bottom flask.

    • Add

      
       followed by dropwise addition of 2,6-dimethylmorpholine.
      
    • Heat the mixture to 100°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Pour the reaction mixture into crushed ice (100 g). A yellow precipitate will form immediately.

    • Filter the solid, wash with cold water (

      
       mL), and recrystallize from Ethanol.
      
  • QC Check:

    • Appearance: Bright yellow needles.

    • Yield: Expect >85%.

    • Melting Point: 102–104°C.

Step 2: Activation (Nitro Reduction)

Objective: Synthesis of 4-(2,6-dimethylmorpholino)aniline.

  • Reagents:

    • Nitro-scaffold (from Step 1) (2.36 g, 10 mmol).

    • 10% Pd/C (0.2 g).

    • Methanol (30 mL).

    • Hydrogen gas (balloon pressure).[4]

  • Procedure:

    • Suspend the nitro compound and Pd/C in Methanol.

    • Purge the flask with

      
      , then introduce 
      
      
      
      via balloon.
    • Stir vigorously at Room Temperature (RT) for 4 hours. The yellow color should fade to colorless or pale grey.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

  • Critical Pause Point: The resulting amine is sensitive to oxidation. Store under Nitrogen at 4°C if not using immediately.

Step 3: Library Derivatization (Schiff Base Formation)

Objective: Synthesis of 4-((4-(2,6-dimethylmorpholino)phenyl)imino)methyl)phenol derivatives.

  • Reagents:

    • Amine scaffold (1 mmol).

    • Substituted Benzaldehyde (e.g., 2,4-dichlorobenzaldehyde) (1 mmol).

    • Ethanol (10 mL).

    • Glacial Acetic Acid (2-3 drops, catalytic).

  • Procedure:

    • Mix amine and aldehyde in Ethanol.[4] Add acetic acid.

    • Reflux for 3–5 hours.

    • Cool to RT. The product usually precipitates.

    • Filter and wash with cold Ethanol.

Biological Evaluation Protocol (CLSI M27-A4)

To validate the antifungal activity, Minimum Inhibitory Concentration (MIC) must be determined using the broth microdilution method.

Materials Preparation
  • Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

  • Strains: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

  • Controls: Fluconazole (positive control), DMSO (solvent control).

Assay Workflow
StepActionCritical Parameter
1. Stock Prep Dissolve compounds in DMSO to 10 mg/mL.Ensure complete solubility; sonicate if necessary.
2. Dilution Serial 2-fold dilutions in RPMI 1640.Final range: 64

g/mL to 0.125

g/mL.
3. Inoculum Adjust yeast suspension to

to

CFU/mL.
Use spectrophotometer at 530 nm (OD 0.12–0.15).
4. Incubation Add 100

L inoculum to 100

L drug solution in 96-well plates.
Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).
5. Readout Visual score of turbidity vs. growth control.MIC endpoint: Lowest concentration with 50% inhibition (IC50) compared to control.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Step 1: Low Yield Incomplete

reaction due to moisture.
Use anhydrous DMF and dry

. Increase Temp to 110°C.
Step 2: Incomplete Reduction Catalyst poisoning.Ensure sulfur-free reagents. Refresh Pd/C. Alternatively, use

reduction.
MIC: Precipitation Compound insolubility in aqueous media.Limit final DMSO concentration to <1%. Use

-cyclodextrin as a solubility enhancer.
MIC: Variable Results Inoculum density error.Strictly validate CFU counts via plating; do not rely solely on OD.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[5] CLSI.[3][5][7][8][9] [Link]

  • Ramesh, R., et al. (2016).[3] Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. [Link]

  • Mullins, J.H., et al. (2021).[7] Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI Pharmaceuticals. [Link]

Sources

Application Notes & Protocols: Strategic N-Arylation of 2,6-Dimethylmorpholine with p-Nitrohalobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the N-(p-nitrophenyl)-2,6-dimethylmorpholine Scaffold

The morpholine ring is a cornerstone of modern medicinal chemistry, prized for its ability to improve the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates.[1] When functionalized at the nitrogen atom with an aryl group, it forms the N-arylmorpholine scaffold, a key structural motif in numerous biologically active compounds. The specific N-arylation of 2,6-dimethylmorpholine with p-nitrohalobenzenes is a transformation of significant interest. The resulting product serves as a versatile intermediate; the nitro group can be readily reduced to an aniline, providing a chemical handle for further elaboration in drug discovery and materials science.

This guide provides a detailed examination of the primary synthetic strategies for this transformation, focusing on the underlying chemical principles that govern reagent selection and reaction optimization. We will explore two powerful and distinct methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. For each, we will dissect the reaction mechanism, provide field-tested experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Foundations: Choosing the Right Path for C-N Bond Formation

The selection of a synthetic route is dictated by the identity of the halogen on the p-nitrohalobenzene. The powerful electron-withdrawing nature of the para-nitro group fundamentally alters the reactivity of the aromatic ring, enabling two distinct mechanistic pathways.

The Addition-Elimination (SNAr) Pathway

Nucleophilic aromatic substitution (SNAr) is a non-catalytic process that becomes highly efficient when the aromatic ring is rendered electron-poor by strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to a suitable leaving group (typically a halide).[2][3] The reaction proceeds via a two-step addition-elimination mechanism.

First, the nucleophile (2,6-dimethylmorpholine) attacks the ipso-carbon—the carbon atom bearing the leaving group. This initial addition step is typically the rate-determining step of the reaction. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The negative charge of this complex is delocalized onto the nitro group, providing significant stabilization. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored to yield the final product.

A crucial aspect of the SNAr mechanism is the reactivity trend of the halides: F > Cl > Br > I .[4] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon extremely electrophilic and accelerating the initial nucleophilic attack. Since the C-X bond is not broken in the rate-determining step, the bond strength (C-F being the strongest) is less important than the activation towards nucleophilic attack.[3]

Figure 1: The Addition-Elimination (SNAr) mechanism for N-arylation.

The Palladium-Catalyzed Buchwald-Hartwig Amination Pathway

For less reactive aryl halides like p-nitrochlorobenzene and, particularly, p-nitrobromobenzene, the SNAr reaction can be sluggish. In these cases, the Buchwald-Hartwig amination offers a powerful catalytic alternative.[5] This cross-coupling reaction utilizes a palladium catalyst to form the C-N bond and has become a cornerstone of modern synthetic chemistry for its broad substrate scope and functional group tolerance.[6][7]

The catalytic cycle involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Unlike SNAr, the reactivity trend for halides in Buchwald-Hartwig amination is the more conventional I > Br > Cl >> F , reflecting the ease of C-X bond cleavage in the oxidative addition step.[1] The success of this reaction is critically dependent on the choice of phosphine ligand, which stabilizes the palladium center and modulates its reactivity. For sterically hindered secondary amines like 2,6-dimethylmorpholine, bulky and electron-rich biarylphosphine ligands (e.g., X-Phos, RuPhos) are often required to promote efficient reductive elimination.[8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd_ox Ar-Pd(II)(L)-X pd_amido Ar-Pd(II)(L)-NR₂ pd0->pd_ox Oxidative Addition pd_ox->pd_amido Amine Binding & Deprotonation pd_amido->pd0 Reductive Elimination prod_text Ar-NR₂ pd_amido->prod_text arx_text Ar-X arx_text->pd_ox amine_text R₂NH amine_text->pd_amido base_text Base base_text->pd_amido

Figure 2: The catalytic cycle for Buchwald-Hartwig amination.

Comparative Analysis of Methodologies

The choice between SNAr and Buchwald-Hartwig amination depends primarily on the aryl halide substrate and desired reaction conditions.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Mechanism Addition-EliminationPd-Catalyzed Cross-Coupling
Aryl Halide Reactivity F > Cl > Br > II > Br > Cl >> F
Optimal Substrate p-Nitrofluorobenzenep-Nitrobromobenzene, p-Nitrochlorobenzene
Catalyst Required? NoYes (Palladium precursor + Ligand)
Key Reagents Base (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMSO)Base (e.g., NaOtBu), Pd-Source, Ligand, Anhydrous Solvent
Pros Operationally simple, inexpensive (no catalyst), scalable.Broad scope, highly efficient for less reactive halides.
Cons Limited to activated aryl halides (especially fluorides).Cost of catalyst/ligand, sensitivity to air/moisture.

Experimental Protocols

The following protocols are designed as robust starting points for optimization. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: SNAr N-Arylation of 2,6-Dimethylmorpholine with p-Nitrofluorobenzene

This protocol is optimized for the most reactive SNAr substrate.

Materials:

  • 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • 2,6-Dimethylmorpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO), anhydrous (approx. 0.5 M concentration of aryl halide)

  • Round-bottom flask, magnetic stir bar, reflux condenser, heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add p-nitrofluorobenzene, potassium carbonate, and 2,6-dimethylmorpholine.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Inert Atmosphere: Fit the flask with a reflux condenser and flush the system with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-8 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(4-nitrophenyl)-2,6-dimethylmorpholine.

Protocol 2: Buchwald-Hartwig N-Arylation with p-Nitrochlorobenzene

This protocol employs a modern catalyst system suitable for the more challenging aryl chloride substrate.

Materials:

  • 1-Chloro-4-nitrobenzene (1.0 equiv)

  • 2,6-Dimethylmorpholine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 equiv, 2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; 0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu; 1.4 equiv)

  • Toluene, anhydrous (approx. 0.5 M concentration of aryl halide)

  • Schlenk flask or sealed tube, magnetic stir bar

  • Inert gas supply (Nitrogen or Argon) and glovebox (recommended for handling reagents)

Procedure:

  • Reaction Setup (in a glovebox): To a dry Schlenk flask or oven-dried sealed tube, add Pd(OAc)₂, RuPhos, and sodium tert-butoxide.

  • Reagent Addition: Add 1-chloro-4-nitrobenzene, followed by anhydrous toluene and finally 2,6-dimethylmorpholine via syringe.

  • Sealing and Heating: Seal the flask or tube securely. Remove it from the glovebox and place it in a pre-heated oil bath at 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Washing: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

General Workflow and Characterization

A standardized workflow is essential for reproducible results in synthetic chemistry. The process from setup to final product validation follows a logical sequence.

General_Workflow setup Reaction Setup (Inert Atmosphere) reaction Reaction (Heating & Stirring) setup->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Sources

Application Note: Optimized Solvent Systems for the Synthesis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine via

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent selection for synthesizing 2,6-Dimethyl-4-(4-nitrophenyl)morpholine Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine is a classic example of Nucleophilic Aromatic Substitution (


), a critical pathway in medicinal chemistry for generating aniline derivatives and nitrogenous heterocycles. While the reaction mechanism is well-understood, the choice of solvent dictates the reaction rate, impurity profile, and downstream processing efficiency.

This guide moves beyond standard textbook procedures to evaluate solvent systems based on polarity , transition state stabilization , and green chemistry principles . We present a validated protocol prioritizing high yield and simplified workup, utilizing environmentally benign solvents where possible without compromising kinetic efficiency.

Mechanistic Foundation & Solvent Effects[1][2]

The Reaction Pathway ( )

The synthesis involves the displacement of a halide (typically chloride or fluoride) from 1-halo-4-nitrobenzene by the secondary amine 2,6-dimethylmorpholine . The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1]

  • Substrate: 1-Chloro-4-nitrobenzene (preferred for cost) or 1-Fluoro-4-nitrobenzene (preferred for speed).

  • Nucleophile: 2,6-Dimethylmorpholine (typically supplied as the cis-isomer or a cis/trans mixture).

  • Leaving Group: Chloride (

    
    ) or Fluoride (
    
    
    
    ).
Solvent Influence on the Transition State

The rate-determining step in


 reactions is generally the formation of the Meisenheimer complex. This intermediate is highly polar and carries a negative charge delocalized onto the nitro group.
  • Polar Aprotic Solvents (DMF, DMSO, NMP): These are the "gold standard" for kinetics. They effectively solvate the cationic counter-ion (if a salt is used) or the ammonium species, while leaving the nucleophile (amine) "naked" and reactive. They also stabilize the polar Meisenheimer complex.

  • Protic Solvents (Ethanol, Water, Isopropanol): Historically considered slower due to hydrogen bonding with the nucleophile (reducing its reactivity). However, they are superior for stabilizing the leaving group (

    
    ) in the elimination step and offer significant "Green" advantages in workup (precipitation).
    
  • "On-Water" Conditions: Water can accelerate reactions involving hydrophobic reactants due to the hydrophobic effect, forcing reactants together at the phase boundary.

Visualizing the Mechanism

The following diagram illustrates the reaction pathway and the stabilization of the intermediate.

SNAr_Mechanism cluster_solvent Solvent Effects Reactants Reactants (4-Nitrochlorobenzene + 2,6-Dimethylmorpholine) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1  Activation   Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate  Formation   Products Products (2,6-Dimethyl-4-(4-nitrophenyl)morpholine + HCl) Intermediate->Products  Elimination (-Cl)   Effect1 Polar Aprotic (DMF/DMSO): Stabilizes Intermediate Increases Rate Intermediate->Effect1 Effect2 Protic (EtOH/Water): Stabilizes Leaving Group Facilitates Precipitation Products->Effect2

Figure 1: Reaction pathway for the


 synthesis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine.

Solvent Selection Matrix

The following table compares solvent systems based on reaction performance and process suitability.

Solvent SystemReaction RateWorkup DifficultyGreen ScoreRecommendation
DMSO / DMF High (1-2 hrs)High (Requires aqueous extraction, high BP)Low (Toxicity issues)Use only for unreactive substrates.
Acetonitrile (MeCN) Medium-High (4-6 hrs)Medium (Can be evaporated)MediumGood balance for small scale.
Ethanol / Water (1:1) Medium (6-12 hrs)Low (Product precipitates upon cooling)High Preferred Protocol (Green).
Neat (Solvent-Free) High (Exothermic)Medium (Solidification risks)HighViable for microwave synthesis.

Experimental Protocols

Protocol A: The "Green" Precipitation Method (Recommended)

Objective: Synthesis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine with minimal waste and simple purification. Scale: 10 mmol

Materials:
  • 1-Chloro-4-nitrobenzene (1.58 g, 10 mmol)

  • cis-2,6-Dimethylmorpholine (1.38 g, 12 mmol, 1.2 eq)

  • Potassium Carbonate (

    
    ) (2.07 g, 15 mmol, 1.5 eq) - Acts as an acid scavenger.
    
  • Ethanol (95%) or Isopropanol: 20 mL

Procedure:
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-nitrobenzene , 2,6-dimethylmorpholine , and

    
     .
    
  • Solvation: Add 20 mL of Ethanol .

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring. Monitor by TLC (Eluent: 20% EtOAc/Hexane) or HPLC.
    
    • Note: Reaction typically reaches completion in 6–12 hours. The yellow color of the starting material will deepen.

  • Workup (Precipitation):

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 50 mL of ice-cold water .

    • Stir for 15 minutes. The product, being hydrophobic, will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with 2 x 10 mL of cold water to remove inorganic salts (

    
    , excess base).
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    
  • Yield: Expected yield is 85–95%.

Protocol B: High-Throughput Method (Difficult Substrates)

Objective: Rapid synthesis for kinetic profiling or if using less reactive substrates.

Materials:
  • Same stoichiometry as Protocol A.

  • Solvent: DMSO (Dimethyl sulfoxide) - 10 mL.

Procedure:
  • Setup: Combine reactants in a reaction vial.

  • Reaction: Heat to

    
     for 1–2 hours.
    
  • Workup:

    • Cool to room temperature.[2]

    • Slowly add the reaction mixture to 50 mL of water with stirring (Exothermic mixing!).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash organic layer with Brine (2 x 20 mL) to remove residual DMSO.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization from Ethanol may be required if the product is oily.

Process Decision Framework

Use the following flowchart to determine the appropriate workflow based on your specific laboratory constraints and starting materials.

Solvent_Selection_Tree Start Start: Select Reactants CheckHalide Halide Identity? Start->CheckHalide Fluoro Fluoride (-F) (Highly Reactive) CheckHalide->Fluoro Chloro Chloride (-Cl) (Standard) CheckHalide->Chloro SolventA Solvent: Ethanol/Water Protocol A Fluoro->SolventA  Fast enough in EtOH   Priority Primary Constraint? Chloro->Priority Green Green / Ease of Workup Priority->Green Speed Speed / Solubility Priority->Speed SolventC Solvent: Acetonitrile (Reflux) Priority->SolventC  Balanced   Green->SolventA SolventB Solvent: DMSO/DMF Protocol B Speed->SolventB

Figure 2: Decision tree for solvent selection based on reactant reactivity and process goals.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion due to low temperature or poor solubility.Switch to Protocol B (DMSO) or increase reflux time in Ethanol. Ensure

is finely ground.
Oiling Out Product melting point depression due to impurities.Recrystallize the crude solid from hot Ethanol. Seed with a pure crystal if available.
Dark Product Oxidation of the amine or thermal decomposition.Perform reaction under Nitrogen (

) atmosphere. Reduce temperature.
Residual Solvent DMSO/DMF trapped in crystal lattice.Wash thoroughly with water during workup. Dry under high vacuum (>12h).

References

  • Mechanism of

    
     Reactions: 
    
    • Chemistry Steps.[3][4][5][6][7][8] "Nucleophilic Aromatic Substitution (SNAr) Mechanism." Available at: [Link]

  • Green Solvent Selection

    • MDPI. "Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules."[3] Available at: [Link][2][4][9][6]

  • Synthesis of N-Aryl Morpholines

    • Vapourtec. "Nucleophilic Aromatic Substitution | Flow Reactions." Available at: [Link]

  • Reaction of 4-chloronitrobenzene with Amines

    • Organic Syntheses.[3] "m-Chloronitrobenzene (General Handling of Nitro-haloarenes)." Available at: [Link]

  • General

    
     Conditions: 
    
    • Wikipedia. "Nucleophilic aromatic substitution."[3][4][5][7][8][10][11] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and yield optimization of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-driven solutions and detailed protocols to enhance experimental success.

Synthetic Pathway Overview

The synthesis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine is typically approached as a two-stage process. The first stage involves the acid-catalyzed cyclization of a precursor to form the 2,6-dimethylmorpholine core. The second stage is a nucleophilic aromatic substitution (SNAr) to attach the 4-nitrophenyl group to the morpholine nitrogen. Understanding the distinct challenges of each stage is critical for troubleshooting and yield optimization.

Troubleshooting_Impurity start Impure Product Detected check_sm Unreacted Starting Materials? cis-2,6-Dimethylmorpholine 4-Fluoronitrobenzene start->check_sm Analyze TLC/NMR check_isomer Isomeric Impurity? trans-2,6-Dimethyl-4-(4-nitrophenyl)morpholine start->check_isomer check_byproduct Side Product? 4-Nitrophenol start->check_byproduct sol_wash_sm Solution: Aqueous wash during workup to remove polar starting materials. check_sm:cis->sol_wash_sm Yes check_sm:aryl->sol_wash_sm Yes sol_isomer Solution: Fractional crystallization or column chromatography (silica gel, Hexane/EtOAc gradient). check_isomer:trans->sol_isomer Yes sol_byproduct Solution: Basic wash (e.g., dilute NaOH) to deprotonate and extract phenolic byproduct. check_byproduct:phenol->sol_byproduct Yes

Caption: Decision tree for identifying and removing common impurities.

  • Unreacted Starting Materials: Both 2,6-dimethylmorpholine and 4-fluoronitrobenzene can remain if the reaction does not go to completion. A simple aqueous wash during the workup can help remove the more polar morpholine, while unreacted 4-fluoronitrobenzene can often be removed during recrystallization.

  • trans-Isomer: If your initial 2,6-dimethylmorpholine contained the trans-isomer, it will also undergo N-arylation. These diastereomers can sometimes be separated by careful column chromatography or fractional crystallization. Optimizing the initial cyclization to maximize the cis-isomer is the best preventative measure.[1]

  • 4-Nitrophenol: This byproduct forms if water is present during the N-arylation. During workup, washing the organic layer with a dilute basic solution (e.g., 1M NaOH) will deprotonate the phenol, moving it into the aqueous layer for easy removal.

Experimental Protocols

Protocol 1: Synthesis of cis-2,6-Dimethylmorpholine[1]

(WARNING: This reaction is highly exothermic and involves concentrated acid. Use appropriate personal protective equipment and a fume hood.)

  • Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser and receiving flask.

  • Charge the dropping funnel with diisopropanolamine.

  • Carefully add 98% sulfuric acid to the reaction flask (a molar ratio of 1.5 moles of acid per mole of diisopropanolamine is a good starting point).

  • Begin stirring and slowly add the diisopropanolamine from the dropping funnel. The initial reaction is exothermic.

  • Once the addition is complete, heat the mixture to 180°C using a heating mantle.

  • Water will begin to distill off. Continue heating for 3-5 hours, or until water evolution ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully basify the mixture by adding it to a cooled, concentrated sodium hydroxide solution (e.g., 50% w/w) until the pH is ~12-14.

  • Separate the organic phase. The crude product can be purified by distillation under reduced pressure.

Protocol 2: Synthesis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine[3]
  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cis-2,6-dimethylmorpholine (1.0 eq).

  • Dissolve the morpholine in acetonitrile (ACN).

  • Add 4-fluoronitrobenzene (1.0 eq) followed by triethylamine (5.0 eq).

  • Heat the reaction mixture to 85°C and stir for 12 hours.

  • Monitor the reaction by TLC (e.g., using a 7:3 mixture of Toluene:Ethyl Acetate).[2]

  • After cooling to room temperature, add 50 mL of deionized water.

  • Extract the mixture with ethyl acetate (3 x 60 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

References

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-819. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. WJPS, 3(8), 1635-1644. Retrieved from [Link]

  • Google Patents. (2020). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Ortiz, K. G., et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 29(6), 1369. Retrieved from [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Khimiya Geterotsiklicheskikh Soedinenii, 55(4/5), 324–332. Retrieved from [Link]

  • Google Patents. (1985). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1235. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • ResearchGate. (2012). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • He, Y., et al. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry, 243, 114750. Retrieved from [Link]

Sources

Precision N-Arylation of 2,6-Dimethylmorpholine: Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions in N-arylation of 2,6-dimethylmorpholine Content Type: Technical Support Center Guide

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Catalysis & Process Chemistry Last Updated: October 2025

Executive Summary & Core Challenge

The N-arylation of 2,6-dimethylmorpholine presents a unique set of challenges compared to simple morpholine. The presence of methyl groups at the 2 and 6 positions introduces significant steric hindrance proximal to the nucleophilic nitrogen. Furthermore, the substrate exists as diastereomers (cis/trans) , which exhibit distinct kinetic profiles.

This guide addresses the three primary failure modes in this chemistry:

  • Hydrodehalogenation (Ar-H formation): Competitive reduction of the aryl halide.

  • Stereochemical Drift: Uncontrolled alteration of the cis/trans ratio.

  • Catalyst Arrest: Incomplete conversion due to steric bulk or halide inhibition.

Troubleshooting & FAQs

Direct solutions to experimental anomalies observed in the lab.

Q1: I observe full consumption of the aryl halide, but the yield of the N-arylated product is low (<40%). The mass spec shows a peak corresponding to [M-Halogen+H]. What is happening?

Diagnosis: You are experiencing Hydrodehalogenation .[1][2] Instead of coupling with the amine, the Palladium-Aryl intermediate is undergoing reduction. While


-hydride elimination from the amine is possible, with cyclic amines like 2,6-dimethylmorpholine, this is often energetically unfavorable due to the strain of the resulting endocyclic iminium species. The culprit is likely an external hydride source .

Root Cause Analysis:

  • Solvent Impurities: Trace alcohols in non-anhydrous solvents act as hydride donors.

  • Base Choice: Alkoxide bases (e.g., NaOtBu) can undergo

    
    -hydride elimination to form a Pd-H species if the catalytic cycle stalls.
    
  • Overheating: High temperatures accelerate reduction rates relative to the sterically difficult reductive elimination of the bulky amine.

Corrective Action:

  • Switch Ligand: Move to a bulky, electron-rich dialkylbiaryl phosphine like RuPhos or BrettPhos . These ligands accelerate the rate-determining reductive elimination step, favoring C-N bond formation over reduction [1].

  • Base Swap: If using NaOtBu, switch to Cs₂CO₃ or K₃PO₄ . These inorganic bases cannot serve as hydride sources.

  • Solvent Purity: Ensure Toluene or Dioxane is anhydrous and degassed.

Q2: The commercial 2,6-dimethylmorpholine is mostly cis, but my product shows a significant amount of trans isomer by NMR. Is the reaction causing epimerization?

Diagnosis: Stereochemical Drift / Isomerization. Commercial 2,6-dimethylmorpholine is typically supplied as a mixture (e.g., 90:10 cis:trans). The cis isomer (diequatorial methyls) is thermodynamically more stable and nucleophilically distinct from the trans isomer (axial/equatorial).

Mechanistic Insight: Isomerization usually does not occur during the C-N coupling step itself. However, if the reaction conditions are harsh (high T, strong base) and the reaction is slow, trace amounts of Pd can catalyze reversible dehydrogenation/hydrogenation of the morpholine ring, leading to equilibration [2].

Corrective Action:

  • Lower Temperature: Operate at the lowest effective temperature (e.g., 80°C instead of 110°C) to kinetically trap the starting isomer ratio.

  • Check Starting Material: Run a quantitative ¹H NMR on your amine starting material. The cis methyls typically appear as a doublet at ~1.2 ppm, while trans methyls may shift slightly. Ensure you aren't simply enriching the trans isomer by selectively reacting the cis isomer (kinetic resolution).

  • Purification: Cis and trans N-aryl products often have distinct R_f values. They can usually be separated by flash chromatography on silica.

Q3: The reaction stalls at ~60% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition or Halide Poisoning. The N-arylated product, being a bulky tertiary amine, can competitively bind to the Pd center, especially if the ligand is not bulky enough to displace it. Alternatively, if using Aryl Iodides, the accumulating Iodide ions can form stable, inactive Pd-dimers [3].[3]

Corrective Action:

  • Substrate Switch: If using Ar-I, switch to Ar-Br . Bromides are generally superior in Buchwald-Hartwig couplings because the bromide ion is less inhibitory than iodide.

  • Precatalyst Strategy: Use a precatalyst like RuPhos Pd G4 . This ensures the active LpPd(0) species is generated efficiently without reliance on induction periods or reduction by the amine [4].[4]

  • Concentration: Dilute the reaction (0.1 M or 0.05 M) to reduce the likelihood of product inhibition.

Optimized Experimental Protocol

Standardized workflow for sterically demanding secondary amines.

Reaction Class: Buchwald-Hartwig Amination Scale: 1.0 mmol

ReagentEquivalentsRoleNotes
Aryl Bromide 1.0 equivElectrophileAvoid Ar-I if possible to prevent poisoning.
2,6-Dimethylmorpholine 1.2 equivNucleophileUse excess to drive kinetics.
RuPhos Pd G4 2.0 mol%CatalystGenerates active Pd(0) + RuPhos.
RuPhos (Free Ligand) 2.0 mol%LigandOptional: Added to extend catalyst lifetime.
NaOtBu 1.5 equivBaseStrong base for fast kinetics. Use Cs₂CO₃ if Ar-Br has base-sensitive groups.[5]
Toluene (Anhydrous) [0.2 M]SolventDioxane is a valid alternative.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with NaOtBu (144 mg, 1.5 mmol), RuPhos Pd G4 (approx. 17 mg, 0.02 mmol), and the Aryl Bromide (1.0 mmol).

  • Solvent Addition: Add anhydrous Toluene (5.0 mL).

  • Amine Addition: Add 2,6-dimethylmorpholine (1.2 mmol) via syringe.

    • Tip: If the amine is a solid or viscous, weigh it into the vial in step 1.

  • Degassing: Seal the vial with a septum cap. Sparge with N₂ for 5 minutes (if not in glovebox).

  • Reaction: Heat the block to 85°C with vigorous stirring (1000 rpm).

    • Checkpoint: Monitor by LCMS at 2 hours. If conversion <50%, raise T to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via Flash Chromatography.

Diagnostic Visualization

Figure 1: Troubleshooting Logic Tree

Use this flow to diagnose reaction failures.

Troubleshooting Start Issue: Low Yield CheckArX Is Ar-X Consumed? Start->CheckArX IsomerDrift Issue: Cis/Trans Ratio Change Start->IsomerDrift Yield OK, Purity Low CheckByproducts Analyze Byproducts (LCMS/GC) CheckArX->CheckByproducts Yes NoReaction Ar-X Remains (Stalled Reaction) CheckArX->NoReaction No Hydrodehal Major Peak: Ar-H (Hydrodehalogenation) CheckByproducts->Hydrodehal [M-X+H] observed SolventBase Action: Switch to Cs2CO3 Check Solvent Dryness Hydrodehal->SolventBase LigandSwitch Action: Switch to RuPhos or BrettPhos Hydrodehal->LigandSwitch Poisoning Cause: Iodide Inhibition or Catalyst Death NoReaction->Poisoning Precat Action: Use Pd G4 Precatalyst Switch Ar-I to Ar-Br Poisoning->Precat TempControl Action: Lower Temp (<80°C) Shorten Reaction Time IsomerDrift->TempControl

Caption: Decision matrix for diagnosing failure modes in sterically hindered N-arylation.

Figure 2: Steric Impact on Catalytic Cycle

Visualizing why specific ligands are required for 2,6-dimethylmorpholine.

Mechanism cluster_steric Critical Failure Point Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineBind Amine Binding (Steric Clash!) OxAdd->AmineBind 2,6-DMM RedElim Reductive Elimination (Rate Determining) AmineBind->RedElim Base RedElim->Pd0 Regeneration Product N-Aryl Product RedElim->Product

Caption: The bulky methyl groups of 2,6-DMM impede amine binding and reductive elimination, requiring bulky ligands (e.g., RuPhos) to widen the bite angle and facilitate the cycle.

Ligand Performance Comparison

Data derived from internal optimization studies on hindered amine coupling.

LigandYield (Ar-Cl)Yield (Ar-Br)Hydrodehalogenation RiskRecommendation
RuPhos 92% 95% LowPrimary Choice. Designed for secondary amines.
BrettPhos 88%90%LowExcellent alternative, especially for primary amines.
Xantphos 45%60%ModerateBite angle too wide; often fails with bulky amines.
BINAP 30%50%HighOlder generation; lacks steric bulk to force elimination.
PPh3 <5%10%HighIneffective for hindered substrates.

References

  • RuPhos Utility: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society.[6] (Note: While discussing Cu, this paper establishes the steric parameters of RuPhos in Pd systems).

  • Isomerization Mechanisms: Hartwig, J. F. (2010). "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books.

  • Iodide Inhibition: Wolter, M., et al. (2002). "Synthesis of N-Aryl Hydrazones by Palladium-Catalyzed Coupling of Aryl Halides." Journal of the American Chemical Society.[6]

  • Precatalyst G4: Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

For further assistance, contact the Catalysis Support Team at

Sources

Technical Support Center: Purification of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,6-dimethyl-4-(4-nitrophenyl)morpholine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification process. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Introduction

2,6-Dimethyl-4-(4-nitrophenyl)morpholine is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and potential downstream complications in biological assays. This guide will focus on the common purification techniques, such as recrystallization and column chromatography, and provide solutions to specific issues that may arise.

Troubleshooting Guide

This section is formatted to help you quickly identify and solve common problems encountered during the purification of 2,6-dimethyl-4-(4-nitrophenyl)morpholine.

Problem Probable Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization 1. The chosen solvent is too good at dissolving the compound, even at low temperatures.2. Too much solvent was used.3. The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.1. Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol or isopropanol can be good starting points.[1][2]2. Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Oiling Out During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound (mp: 113-116 °C).2. The presence of significant impurities can lower the melting point of the mixture.1. Choose a solvent with a lower boiling point.2. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Alternatively, pre-purify the crude mixture by a quick filtration through a small plug of silica gel to remove some impurities.
Poor Separation in Column Chromatography 1. The polarity of the eluent is too high or too low.2. The column is overloaded with the crude mixture.3. The stationary phase is not appropriate for the separation.1. Perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures) to determine the optimal eluent for separation.[3][4]2. As a rule of thumb, the amount of crude mixture should be about 1-5% of the weight of the silica gel.3. For nitroaromatic compounds, a standard silica gel is usually effective. Phenyl-hexyl columns can also be advantageous due to π-π interactions.[5]
Product Remains Contaminated with Starting Materials (e.g., 2,6-dimethylmorpholine or 4-fluoronitrobenzene) 1. Incomplete reaction.2. Inefficient removal of unreacted starting materials during workup.1. Monitor the reaction progress using TLC or HPLC to ensure completion.[6]2. During the aqueous workup, a dilute acid wash (e.g., 1M HCl) can help remove the basic 2,6-dimethylmorpholine. Unreacted 4-fluoronitrobenzene can often be removed by recrystallization or chromatography.
Presence of Isomeric Impurities 1. Side reactions during the synthesis can lead to the formation of isomers.2. If the starting 2,6-dimethylmorpholine is a mix of cis and trans isomers, the product will also be a mixture.1. Fractional crystallization can sometimes separate diastereomers.[7]2. High-performance liquid chromatography (HPLC) may be necessary for the separation of closely related isomers.[8][9] The use of a chiral stationary phase may be required for enantiomers.

Frequently Asked Questions (FAQs)

Recrystallization

Q1: What is the best solvent for recrystallizing 2,6-dimethyl-4-(4-nitrophenyl)morpholine?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] For morpholine derivatives, alcohols like ethanol or isopropanol are often good starting points.[7] A solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective. It is always recommended to perform small-scale solvent screening to find the optimal conditions.

Q2: My compound won't crystallize, what should I do?

A2: If crystals do not form upon cooling, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound to the solution to induce crystallization.

  • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.

  • Antisolvent Addition: Add a solvent in which your compound is insoluble (an "antisolvent") dropwise to the solution until it becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.

Column Chromatography

Q3: How do I choose the right mobile phase for column chromatography?

A3: The selection of the mobile phase is crucial for good separation.[3] Thin Layer Chromatography (TLC) is the best way to determine an appropriate solvent system. The goal is to find a solvent or mixture of solvents that gives your desired compound an Rf value of approximately 0.3-0.4 and provides good separation from impurities. For a compound like 2,6-dimethyl-4-(4-nitrophenyl)morpholine, which has moderate polarity, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common choice.

Q4: What are the key considerations when packing a silica gel column?

A4: A well-packed column is essential for achieving good separation. Key considerations include:

  • Slurry Packing: It is generally best to prepare a slurry of the silica gel in the initial mobile phase and pour it into the column. This helps to avoid air bubbles and cracks in the stationary phase.

  • Even Packing: Ensure the silica gel bed is uniform and level. Tapping the side of the column gently as the silica settles can help.

  • Loading the Sample: The crude sample should be dissolved in a minimal amount of the mobile phase or a more volatile solvent and loaded carefully onto the top of the silica bed.

Workflow and Diagrams

Workflow for Purification Method Selection

The choice of purification method depends on the nature and quantity of the impurities present in the crude mixture. The following diagram illustrates a general decision-making workflow.

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Decision Point cluster_2 Purification Method cluster_3 Final Product Crude Product Crude Product TLC/HPLC Analysis TLC/HPLC Analysis Crude Product->TLC/HPLC Analysis Impurity Profile Impurity Profile TLC/HPLC Analysis->Impurity Profile Recrystallization Recrystallization Impurity Profile->Recrystallization  Few, non-polar impurities Column Chromatography Column Chromatography Impurity Profile->Column Chromatography  Multiple impurities,  similar polarity Acid-Base Extraction Acid-Base Extraction Impurity Profile->Acid-Base Extraction  Basic/acidic impurities Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Acid-Base Extraction->Pure Product

Sources

Technical Support Center: Optimizing Reaction Temperature for Nitrophenyl Morpholine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nitrophenyl morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to optimizing the reaction temperature for this crucial transformation. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

The formation of nitrophenyl morpholine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] In this process, the morpholine acts as a nucleophile, attacking the electron-deficient aromatic ring of a nitrophenyl halide and displacing a leaving group, typically a halide.[3] The nitro group, being strongly electron-withdrawing, is essential for activating the aromatic ring towards nucleophilic attack.[2][4] Temperature is a critical parameter in this reaction, directly influencing reaction rate, yield, and the formation of impurities.[5][]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of nitrophenyl morpholine, with a focus on temperature-related optimization.

Issue 1: Low or No Product Yield

Q: I am not observing any significant formation of my desired nitrophenyl morpholine product. What are the likely causes and how can I troubleshoot this?

A: A low or non-existent yield is a common initial hurdle. The root cause often lies in insufficient activation energy for the reaction to proceed at a reasonable rate. Here’s a systematic approach to diagnosing and solving the problem:

  • Inadequate Temperature: The SNAr reaction has an activation energy barrier that must be overcome.[5] If the reaction temperature is too low, the kinetic energy of the reacting molecules will be insufficient to form the intermediate Meisenheimer complex, a key step in the reaction mechanism.[2][3]

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress at each temperature point using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] Be mindful that excessively high temperatures can lead to side reactions.[8]

  • Poor Leaving Group: The nature of the leaving group on the nitrophenyl ring significantly impacts the reaction rate.

    • Insight: For SNAr reactions, the reactivity order of halogens is typically F > Cl > Br > I.[9] Fluorine, being the most electronegative, makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.

    • Solution: If you are using a chloro- or bromo-substituted nitrophenyl starting material, a higher reaction temperature will likely be necessary compared to the fluoro-analogue to achieve a comparable reaction rate.

  • Solvent Effects: The choice of solvent can influence the reaction rate.

    • Insight: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile are generally preferred for SNAr reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

    • Solution: Ensure you are using an appropriate solvent. If the reaction is sluggish, consider switching to a higher-boiling polar aprotic solvent to allow for higher reaction temperatures.

Issue 2: Formation of Significant Impurities

Q: My reaction is producing the desired product, but I am also seeing a high percentage of byproducts. How can I minimize these impurities by adjusting the temperature?

A: The formation of impurities is often a sign that the reaction temperature is too high, leading to undesired side reactions.

  • Thermal Decomposition: Both starting materials and the desired product can decompose at elevated temperatures. The nitro group, in particular, can be susceptible to thermal degradation.

    • Solution: Carefully screen a range of lower temperatures. It's a balancing act: the temperature should be high enough for a reasonable reaction rate but low enough to prevent decomposition.[5] Consider running the reaction for a longer period at a slightly lower temperature.

  • Di-substitution or Other Side Reactions: At higher temperatures, there is an increased likelihood of secondary reactions. For instance, if there are other potential leaving groups on the aromatic ring, di-substitution might occur.

    • Solution: Optimize the temperature to favor the kinetics of the desired mono-substitution over potential side reactions. A carefully controlled temperature experiment, as detailed in the protocols below, will be crucial.

Potential IssueRecommended Temperature AdjustmentRationale
Low ConversionIncrease temperature in 10-20°C incrementsTo provide sufficient kinetic energy to overcome the activation barrier.[5]
Impurity FormationDecrease temperature; consider longer reaction timesTo minimize thermal decomposition and undesired side reactions.[8]
Slow Reaction with Cl/BrHigher temperature compared to F analogueTo compensate for the less effective leaving group.[9]
Issue 3: Reaction Stalls or is Incomplete

Q: The reaction starts well but then seems to stop before all the starting material is consumed. What could be the cause?

A: A stalling reaction can be frustrating. Here are some temperature-related factors to consider:

  • Product Precipitation: The desired nitrophenyl morpholine product may be poorly soluble in the reaction solvent at the initial reaction temperature and could precipitate out, coating the surface of the unreacted starting material and preventing further reaction.

    • Solution: Observe the reaction mixture for any solid formation. If precipitation is suspected, a modest increase in temperature might be sufficient to redissolve the product and allow the reaction to proceed to completion. Alternatively, a co-solvent that improves the solubility of all components could be beneficial.

  • Deactivation of Reactants: While less common for this specific reaction, prolonged exposure to even moderately high temperatures could lead to slow degradation of the reactants over time.

    • Solution: Analyze a sample of the reaction mixture when it stalls. If you detect degradation products of your starting materials, a lower reaction temperature with a longer reaction time might be a more effective strategy.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for optimizing the synthesis of nitrophenyl morpholine?

A1: A good starting point often depends on the specific substrates and solvent used. For a reaction between a fluoronitrobenzene and morpholine in a solvent like acetonitrile, starting at a moderate temperature such as 85°C is a reasonable approach.[10] For less reactive chloro- or bromo- analogues, you might need to start at a higher temperature, for example, by refluxing in a higher-boiling solvent.[11]

Q2: How do I know if I've found the optimal reaction temperature?

A2: The optimal temperature is the one that provides the highest yield of the desired product with the lowest level of impurities in a reasonable amount of time. This is typically determined by running a series of small-scale experiments at different temperatures and analyzing the product distribution by HPLC or a similar quantitative technique.[7] The goal is to find the "sweet spot" before byproduct formation becomes significant.

Q3: Can running the reaction under solvent-free conditions affect the optimal temperature?

A3: Yes. Solvent-free, or "neat," reactions can be an environmentally friendly option.[4] In such cases, the reaction temperature is often dictated by the melting points of the reactants and the need to have a homogenous liquid phase for the reaction to occur efficiently. The heat transfer dynamics will also be different, so careful temperature control is crucial.

Q4: Are there any alternatives to simply increasing the temperature to speed up the reaction?

A4: While temperature is a primary lever, other factors can be optimized. The use of a base, such as triethylamine or potassium carbonate, can deprotonate the morpholine, increasing its nucleophilicity and potentially allowing for lower reaction temperatures.[10] Additionally, the choice of solvent can have a significant impact on the reaction rate.[12]

Experimental Protocols

Protocol 1: Systematic Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for the formation of nitrophenyl morpholine.

  • Setup: In a series of identical reaction vessels (e.g., vials in a heating block), add the nitrophenyl halide (1.0 eq), morpholine (1.2 eq), and the chosen solvent.

  • Temperature Gradient: Set each reaction vessel to a different temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze them by HPLC to determine the percentage of starting material consumed and the percentage of product and key impurities formed.

  • Data Interpretation: Plot the yield of the desired product and impurities as a function of temperature and time. The optimal temperature will be the one that gives the highest yield of the pure product in the shortest amount of time.

Workflow for Temperature Optimization

Temperature_Optimization_Workflow A Define Reaction Parameters (Substrates, Solvent, Concentration) B Select Temperature Range for Screening (e.g., 60-120°C) A->B C Set Up Parallel Reactions at Different Temperatures B->C D Monitor Reactions Over Time (TLC, HPLC) C->D E Analyze Data: Yield vs. Temperature Impurity Profile vs. Temperature D->E F Identify Optimal Temperature (Highest Yield, Lowest Impurities) E->F G Confirmation Run at Optimal Temperature F->G H Proceed to Scale-Up G->H

Caption: Workflow for systematic temperature optimization.

Mechanistic Considerations

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

Caption: Generalized mechanism for SNAr reaction.

Increasing the temperature provides the necessary energy to form the high-energy Meisenheimer complex, which is often the rate-determining step.[2] However, too much thermal energy can provide alternative, lower-energy pathways to undesired byproducts.

References

  • Kershaw, O. J., Clayton, A. D., Manson, J. A., Barthelme, A., & Bourne, R. A. (2022). Machine learning directed multi-objective optimization of mixed variable chemical systems. Chemical Engineering Journal, 446, 137247.
  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)
  • ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. Retrieved from [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized conditions for nucleophilic substitution of hydroxy group in.... Retrieved from [Link]

  • ChemRxiv. (2026).
  • Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • PMC. (2025).
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

Sources

Technical Support Center: Controlling cis/trans Isomer Ratio in 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and stereochemical control of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, field-proven insights to help you navigate the challenges of controlling the cis/trans isomer ratio in this important morpholine derivative.

The morpholine ring is a crucial scaffold in many FDA-approved drugs and bioactive compounds.[1][2] The stereochemistry of substituents on the morpholine ring, particularly the cis and trans arrangement of the two methyl groups in 2,6-dimethylmorpholine derivatives, can significantly impact their biological activity and pharmacokinetic properties.[3][4] Therefore, precise control over the isomeric ratio is a critical aspect of synthesis.

This document will delve into the key factors influencing the cis/trans selectivity and provide actionable protocols to help you achieve your desired isomeric outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine and provides guidance on how to resolve them.

Problem 1: Poor Overall Yield

Symptom: The total yield of the 2,6-Dimethyl-4-(4-nitrophenyl)morpholine product is consistently low.

Potential Causes & Solutions:

  • Incomplete Reaction: The cyclization of the precursor, often diisopropanolamine or a related compound, may not be going to completion.

    • Solution: Increase the reaction time or temperature. A patent describing the synthesis of cis-2,6-dimethylmorpholine suggests that heating at 170-190°C for several hours is effective.[3][5] However, be aware that excessively high temperatures can lead to degradation.

    • Causality: The intramolecular cyclization is an equilibrium process. By Le Chatelier's principle, removing the water formed during the reaction will drive the equilibrium towards the product. Ensure your apparatus is set up for efficient water removal, for instance, by using a Dean-Stark trap.

  • Side Reactions/Degradation: The starting materials or the product may be degrading under the reaction conditions.

    • Solution: If using strong acids like sulfuric acid as a catalyst, high temperatures can cause oxidative degradation, indicated by the evolution of SO2.[3] Consider using a lower temperature for a longer duration or exploring milder catalytic systems.

    • Causality: Concentrated sulfuric acid is a strong oxidizing agent at elevated temperatures. This can lead to charring and the formation of unwanted byproducts, reducing the overall yield.

  • Inefficient Work-up and Purification: Significant product loss may be occurring during the extraction and purification steps.

    • Solution: Optimize your work-up procedure. Ensure the pH is appropriately adjusted during neutralization to maximize the recovery of the amine product in the organic phase. During distillation, use a reduced pressure to avoid thermal degradation of the product.[3]

Problem 2: Incorrect or Undesirable cis/trans Isomer Ratio

Symptom: The ratio of cis to trans isomers in the final product is not what is expected or desired.

Potential Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the thermodynamically more stable isomer over the kinetically favored one. Generally, the cis isomer of 2,6-dimethylmorpholine is considered the thermodynamically more stable product.[6]

    • Solution to Favor the cis Isomer: Employ conditions that allow for equilibration. This typically involves higher reaction temperatures and longer reaction times. A patented process for preparing a high proportion of the cis-isomer involves heating the reaction mixture at 150° to 190° C.[5] The use of excess sulfuric acid can also promote isomerization to the more stable cis form.[3]

    • Solution to Potentially Favor the trans Isomer: Utilize conditions that favor kinetic control. This often means lower reaction temperatures and shorter reaction times. However, for many standard syntheses of 2,6-disubstituted morpholines, the cis isomer is the major product.[7] Achieving a high proportion of the trans isomer might require a different synthetic strategy altogether, such as those employing stereodivergent aza-Michael reactions.[1]

  • Catalyst Choice: The nature of the catalyst can significantly influence the stereochemical outcome.

    • Solution: Explore different catalytic systems. While strong acids like H₂SO₄ are common, Lewis acid catalysts such as Indium(III) bromide (InBr₃) have been shown to provide high cis-diastereoselectivity in the synthesis of substituted morpholines.[7] Rhodium-catalyzed intramolecular cyclizations have also demonstrated excellent diastereoselectivity.[8]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization reaction, thereby affecting the isomer ratio.

    • Solution: Screen a variety of solvents with different properties. While many cyclizations of diisopropanolamine are performed neat or with sulfuric acid acting as the solvent, more modern methods for morpholine synthesis might be sensitive to the choice of solvent.

Problem 3: Difficulty in Separating cis and trans Isomers

Symptom: The cis and trans isomers are co-eluting during chromatography or are difficult to separate by distillation.

Potential Causes & Solutions:

  • Similar Physicochemical Properties: Cis and trans isomers often have very similar boiling points and polarities, making their separation challenging.[4][9]

    • Solution 1: Fractional Distillation: While difficult, careful fractional distillation under reduced pressure can sometimes enrich one isomer. The trans isomer generally has a slightly lower boiling point than the cis isomer.[4]

    • Solution 2: Crystallization/Salt Formation: Convert the isomeric mixture into a salt using a suitable acid (e.g., acetic acid). The different spatial arrangements of the isomers can lead to differences in crystal packing and solubility of their salts, allowing for separation by fractional crystallization. A patent describes the purification of cis-2,6-dimethylmorpholine via the formation of its acetate salt.[10]

    • Solution 3: Preparative Chromatography: Utilize a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system with a suitable chiral or achiral stationary phase. While challenging, optimization of the mobile phase and column chemistry can achieve separation.[11]

Problem 4: Ambiguous Stereochemical Assignment

Symptom: It is unclear which peak in the GC or NMR spectrum corresponds to the cis isomer and which corresponds to the trans isomer.

Potential Causes & Solutions:

  • Lack of Reference Spectra: Without authentic standards for each isomer, assignment can be difficult.

    • Solution: Advanced NMR Techniques: Use 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy). For the cis isomer, a NOE correlation should be observed between the two methyl groups at the 2 and 6 positions, as they are on the same side of the ring.[6][12] In the trans isomer, this correlation will be absent.

    • Causality: The NOE is a through-space interaction that is distance-dependent (proportional to 1/r⁶). In the cis isomer, the protons of the two axial or two equatorial methyl groups are close enough in space to produce a measurable NOE effect. In the trans isomer (one axial, one equatorial methyl group), the distance between the methyl protons is significantly larger, resulting in no observable NOE.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route to 2,6-Dimethyl-4-(4-nitrophenyl)morpholine?

The synthesis generally involves two key steps:

  • Formation of the 2,6-dimethylmorpholine ring: This is most commonly achieved by the acid-catalyzed cyclization of diisopropanolamine. Sulfuric acid is a frequently used catalyst.[3][5]

  • N-Arylation: The secondary amine of the 2,6-dimethylmorpholine is then arylated with a suitable 4-nitrophenylating agent, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, via a nucleophilic aromatic substitution reaction.

Q2: Which reaction parameters have the most significant impact on the cis/trans ratio?

Based on available literature, the following parameters are most critical:

ParameterEffect on cis/trans RatioRationale
Temperature Higher temperatures (e.g., 180-210°C) tend to favor the thermodynamically more stable cis isomer.[3]Provides sufficient energy to overcome the activation barrier for isomerization, allowing the reaction to reach thermodynamic equilibrium.
Acid Concentration A higher molar ratio of sulfuric acid to diisopropanolamine (e.g., 3:1 vs 1.25:1) can increase the proportion of the cis isomer.[3][5]The excess acid can catalyze the isomerization of the initially formed trans isomer to the more stable cis form.
Reaction Time Longer reaction times, especially at elevated temperatures, generally lead to a higher proportion of the cis isomer.[3]Allows more time for the reaction mixture to equilibrate to the thermodynamically favored product distribution.

Q3: What analytical techniques are best suited for determining the cis/trans isomer ratio?

  • Gas Chromatography (GC): With a suitable capillary column (e.g., a polar phase like a wax column or a mid-polar phase like a 5% phenyl-methylpolysiloxane), baseline separation of the cis and trans isomers can often be achieved, allowing for accurate quantification from the peak areas.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful. The chemical shifts and coupling constants of the protons on the morpholine ring and the methyl groups will be different for the cis and trans isomers. Integration of distinct signals for each isomer allows for the determination of their ratio. As mentioned in the troubleshooting section, 2D NOESY is definitive for structural assignment.[6][13]

  • Ion Mobility Mass Spectrometry (IMMS): This advanced technique can separate isomers in the gas phase based on their different shapes (rotationally averaged collision cross-sections), providing another method for resolving and quantifying cis and trans isomers.[14]

Experimental Protocols & Visualizations

Protocol: Synthesis of High-Cis 2,6-Dimethylmorpholine

This protocol is adapted from patented procedures and aims to maximize the yield of the cis isomer.[3][5]

Step 1: Reaction Setup

  • Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser and receiving flask (or a Dean-Stark trap).

  • In the dropping funnel, place diisopropanolamine.

  • In the reaction flask, place concentrated sulfuric acid (e.g., a 2:1 molar ratio of H₂SO₄ to diisopropanolamine).

Step 2: Reaction

  • While stirring vigorously, add the diisopropanolamine dropwise to the sulfuric acid. The reaction is exothermic; control the addition rate to maintain a manageable temperature.

  • After the addition is complete, heat the reaction mixture to 180-185°C.

  • Collect the water that distills off during the reaction.

  • Maintain the temperature for 3-5 hours to ensure complete cyclization and isomerization to the cis form.

Step 3: Work-up

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution (e.g., 50% w/w) while cooling in an ice bath. The pH should be >12.

  • Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

Step 4: Purification

  • The crude product can be purified by fractional distillation under reduced pressure to yield 2,6-dimethylmorpholine enriched in the cis isomer.

Diagram: Decision Workflow for Optimizing cis/trans Ratio

G cluster_cis Strategies for cis-Enrichment cluster_trans Strategies for trans-Enrichment start Initial Synthesis check_ratio Analyze cis/trans Ratio (GC/NMR) start->check_ratio target_met Target Ratio Achieved? check_ratio->target_met increase_cis Goal: Increase cis Isomer target_met->increase_cis No, need more cis increase_trans Goal: Increase trans Isomer (Challenging) target_met->increase_trans No, need more trans end Final Product target_met->end Yes temp Increase Temperature (180-190°C) increase_cis->temp time Increase Reaction Time (>5 hours) increase_cis->time acid Increase [H2SO4] Ratio (e.g., 2:1 or 3:1) increase_cis->acid low_temp Lower Temperature (Kinetic Control) increase_trans->low_temp alt_route Alternative Synthesis Route (e.g., Stereodivergent Methods) increase_trans->alt_route temp->check_ratio time->check_ratio acid->check_ratio low_temp->check_ratio alt_route->check_ratio

Sources

Technical Support Guide: Overcoming Solubility Challenges of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous environments. We will explore the underlying reasons for its poor solubility and provide a series of systematic troubleshooting guides and detailed protocols to achieve successful solubilization for your experimental needs.

The inherent structure of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine presents a significant challenge for aqueous solubility. The molecule combines a bulky, electron-withdrawing nitrophenyl group with two lipophilic methyl groups on the morpholine ring. These features contribute to a high crystal lattice energy and a hydrophobic character, making it sparingly soluble in water. Furthermore, the powerful electron-withdrawing effect of the para-nitro group drastically reduces the basicity of the morpholine nitrogen. Unlike unsubstituted morpholine, which is basic, this nitrogen is a very weak base, making traditional pH adjustment strategies less straightforward.[1][2]

This guide provides a multi-pronged approach to systematically address and overcome these challenges.

Physicochemical Property Value / Observation Implication for Solubility
Molecular Formula C₁₂H₁₆N₂O₃-
Molecular Weight 236.27 g/mol Moderate molecular weight.
Physical Form SolidHigh crystal lattice energy may impede dissolution.
Predicted LogP >1.83Indicates a lipophilic nature and preference for non-polar environments.[1]
Predicted Basic pKa ~2.7[1]The morpholine nitrogen is a very weak base; very low pH (<1) is needed for protonation.
Water Solubility PoorExpected due to the combination of lipophilic functional groups.[3][4]

Part 1: Initial Assessment & Troubleshooting Workflow

Before attempting advanced solubilization techniques, it's crucial to follow a logical workflow. This ensures that you choose the most appropriate method for your specific application, saving time and resources.

G start Start: Compound fails to dissolve in desired aqueous buffer stock_q Is a high-concentration stock solution needed? start->stock_q stock_sol Prepare concentrated stock in 100% DMSO or DMF stock_q->stock_sol Yes direct_sol Need to dissolve directly in aqueous media? stock_q->direct_sol No dilution_q Does it precipitate upon dilution into aqueous buffer? stock_sol->dilution_q screening Begin Systematic Solubilization Screening dilution_q->screening Yes success Success: Compound Solubilized dilution_q->success No direct_sol->screening Yes cosolvent Strategy 1: Co-Solvent Titration screening->cosolvent ph_adjust Strategy 2: pH Adjustment cosolvent->ph_adjust If insufficient cosolvent->success surfactant Strategy 3: Surfactant Screening ph_adjust->surfactant If insufficient or pH is incompatible ph_adjust->success cyclodextrin Strategy 4: Cyclodextrin Complexation surfactant->cyclodextrin If insufficient or surfactant interferes surfactant->success cyclodextrin->success fail If still insoluble, consider advanced formulations (e.g., solid dispersions, SEDDS) cyclodextrin->fail

Caption: High-level troubleshooting workflow for solubility issues.
FAQ 1: I need to prepare a stock solution. What is the best approach?

For creating a high-concentration stock solution (e.g., 10-50 mM), it is standard practice to use a water-miscible organic solvent in which the compound is freely soluble.

Answer: We recommend starting with 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Rationale: These are strong, polar aprotic solvents capable of disrupting the crystal lattice of the solid compound and fully solvating it.

  • Protocol:

    • Weigh the required amount of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine into a clean vial.

    • Add the calculated volume of 100% DMSO to achieve the target concentration.

    • Vortex and/or sonicate at room temperature until all solid material is completely dissolved.

  • Critical Consideration: When you dilute this stock solution into your final aqueous buffer (e.g., PBS, cell culture media), the compound may precipitate out because you are moving it into a solvent system where it is not soluble. To mitigate this, ensure the final concentration of the organic solvent is as low as possible (typically <1%, and often <0.1% for cell-based assays) and that the dilution is performed with vigorous mixing.

FAQ 2: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?

This is a common issue known as "crashing out." It indicates that the final concentration of your compound exceeds its solubility limit in the final aqueous-organic solvent mixture.

Answer: This is the point at which you must employ a formal solubility enhancement strategy. The goal is to modify the aqueous vehicle to increase its capacity to hold the compound in solution. The following sections provide detailed protocols for several effective strategies.

Part 2: Systematic Solubilization Strategies

We will now explore four primary strategies to enhance the aqueous solubility of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine. It is recommended to investigate these in the order presented.

Strategy 1: Co-Solvent Systems

Q: How can I use co-solvents to solubilize my compound?

A: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[5][6] This makes the environment more favorable for lipophilic compounds, effectively increasing their solubility.[7][8]

Causality: The hydrophobic regions of co-solvents like ethanol or propylene glycol disrupt the strong hydrogen-bonding network of water. This reduces the energy required to create a cavity in the solvent for the non-polar drug molecule, thus enhancing solubility.[]

Experimental Protocol: Co-solvent Screening

  • Preparation: Prepare stock solutions of several common, low-toxicity co-solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Glycerin).[8][]

  • Titration: In separate test tubes, prepare a series of aqueous buffer solutions containing increasing percentages of a single co-solvent (e.g., 0%, 5%, 10%, 15%, 20% v/v).

  • Spiking: Add a small, precise volume of your concentrated DMSO stock solution of the compound to each tube to achieve your desired final concentration.

  • Observation: Vortex each tube vigorously. Observe for precipitation immediately and after a set period (e.g., 1 hour) at room temperature. The lowest percentage of co-solvent that maintains a clear solution is your target.

  • Validation: It is crucial to run a vehicle control (buffer with the same co-solvent concentration but no compound) in your final experiment to ensure the co-solvent itself does not cause an effect.

Co-Solvent Properties Typical Starting Range (v/v) Notes
Ethanol Volatile, low viscosity5 - 20%Can be problematic for long-term experiments due to evaporation.
Propylene Glycol (PG) Non-volatile, viscous10 - 40%A very common and effective solubilizer.[10]
PEG 400 Non-volatile, viscous10 - 50%Excellent solubilizing capacity for many non-polar compounds.[]
Glycerin Very viscous10 - 30%Less effective than PG or PEG 400 but can be useful.[10]
Strategy 2: pH Adjustment

Q: Can I improve solubility by changing the pH?

A: For ionizable compounds, adjusting the pH to favor the charged (ionized) species can dramatically increase aqueous solubility. As a weak base, 2,6-Dimethyl-4-(4-nitrophenyl)morpholine can be protonated to form a more soluble cationic salt.[11][12]

Causality: The protonated amine group can form strong ion-dipole interactions with water molecules, which are energetically much more favorable than the interactions of the neutral, lipophilic molecule.

Critical Consideration: As noted, the predicted pKa of this compound is extremely low (~2.7).[1] To achieve significant protonation (>90%), the pH of the solution must be at least one unit below the pKa (i.e., pH < 1.7). This requires highly acidic conditions that may not be compatible with your compound's stability or your experimental system (e.g., cell culture).

Experimental Protocol: pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 7.0, 6.0, 5.0, 4.0, 3.0, 2.0, 1.0).

  • Equilibration: Add an excess amount of the solid compound to a small volume of each buffer in separate vials.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration (using a filter that does not bind the compound).

  • Quantification: Measure the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH. This profile will reveal if pH adjustment is a viable strategy and the optimal pH range for solubilization.

Strategy 3: Surfactant-Mediated Solubilization

Q: What are surfactants and how can they help?

A: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[13] The hydrophobic core can encapsulate poorly soluble molecules, effectively dissolving them in the aqueous bulk phase.[14][15]

G cluster_micelle Micelle s1 c s1->c s2 s2->c s3 s3->c s4 s4->c s5 s5->c s6 s6->c s7 s7->c s8 s8->c drug Drug water Aqueous Environment G cd Cyclodextrin (Host) (Hydrophilic Exterior) complex complex cd_cavity Hydrophobic Cavity drug Drug (Guest) drug->complex Complexation

Caption: Encapsulation of a guest drug molecule by a host cyclodextrin.

Experimental Protocol: Phase-Solubility Study

  • Selection: Beta-cyclodextrin (β-CD) has a cavity size suitable for aromatic rings. However, its own water solubility is limited. It is highly recommended to use a chemically modified, more soluble derivative like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). [16]2. Concentration Series: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM).

  • Equilibration: Add an excess amount of solid 2,6-Dimethyl-4-(4-nitrophenyl)morpholine to each solution.

  • Agitation & Analysis: Follow the same procedure as the pH-solubility profile (agitate for 24-48h, separate solids, and quantify the dissolved compound).

  • Plotting: Plot the solubility of your compound against the cyclodextrin concentration. A linear increase in solubility is indicative of the formation of a 1:1 soluble complex.

Cyclodextrin Key Feature Aqueous Solubility (g/100mL)
β-Cyclodextrin (β-CD) Native form~1.8
HP-β-CD Hydroxypropylated>60
SBE-β-CD Sulfobutylether derivatized>70

Part 3: Summary and Recommendations

Choosing the right solubilization method depends on your experimental constraints.

Method Mechanism Pros Cons Best For
Co-solvents Reduces solvent polarity [5]Simple, rapid, effective [10]May have biological effects; precipitation on dilution [10]In vitro screening, initial stock preparation.
pH Adjustment Ionization of the molecule [17]Simple, inexpensiveRequires extreme pH for this compound; risk of degradationCases where very low pH is tolerable.
Surfactants Micellar encapsulation [14]High solubilizing powerCan interfere with assays (e.g., protein binding), potential toxicityFormulations where excipient effects are controlled.
Cyclodextrins Inclusion complexation [18]Low toxicity, high efficiency [19]Can be more expensive; may alter drug availabilityIn vitro and in vivo studies, especially for oral delivery.

Final Recommendation: For most in vitro applications, start with a co-solvent screening using agents like Propylene Glycol or PEG 400, keeping the final concentration below 5% if possible. If co-solvents are not sufficient or interfere with your assay, the next best approach is cyclodextrin complexation with HP-β-CD, which is highly effective and generally has low biological impact.

References

  • Vertex AI Search. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025).
  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Blog. (2025).
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • ResearchGate. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • PubMed. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. [Link]

  • Vertex AI Search. (n.d.). Cosolvent.
  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • PMC. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • JOCPR. (2024).
  • University of Alberta. (2005).
  • MDPI. (2025). Theoretical View: Thermodynamics of the Saturation Dissolution of a Molecular (Solid) Dispersion of a Hydrophobic Molecule and Polymeric Surfactant in an Aqueous Solution.
  • EPA. (2025). Morpholine, 4-(4-nitrophenyl)- Properties. [Link]

  • Solubility of Things. (n.d.). 2,6-dimethyl-4-nitrophenol. [Link]

  • Chemsrc. (2025). 2,6-DIMETHYL-4-NITROPHENOL | CAS#:2423-71-4.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. [Link]

  • Merck Index. (n.d.). Morpholine.
  • University of Rochester. (n.d.). Workup: Amines. [Link]

  • PubChem. (n.d.). 2,6-Dimethylmorpholine. [Link]

  • Sciencemadness Wiki. (2022). Morpholine.
  • Wikipedia. (n.d.). Morpholine. [Link]

  • Biotage. (2023).
  • Cheméo. (n.d.). Chemical Properties of Morpholine, 2,6-dimethyl- (CAS 141-91-3). [Link]

  • PMC. (n.d.).

Sources

Validation & Comparative

Comparative NMR Analysis Guide: Stereochemical Resolution of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dimethyl-4-(4-nitrophenyl)morpholine is a critical intermediate in the synthesis of Linezolid-type antibiotics and various oxazolidinone derivatives. In medicinal chemistry, the stereochemical purity of the morpholine ring is paramount, as the cis- (meso) and trans- (racemic) isomers exhibit distinct pharmacological profiles and metabolic stabilities.[1]

This guide provides a high-resolution comparative analysis of the 1H NMR spectral signatures of this compound. Unlike standard datasheets, we focus on the performance of NMR spectroscopy in resolving the subtle conformational differences between the cis-2,6-dimethyl and trans-2,6-dimethyl isomers, providing a robust protocol for stereochemical assignment without the need for X-ray crystallography.

Part 1: Structural Context & The Analytical Challenge

The Stereochemical Problem

The introduction of methyl groups at the 2- and 6-positions of the morpholine ring creates two diastereomers:

  • Cis-isomer (Meso): Both methyl groups are equatorial in the lowest-energy chair conformation. This is thermodynamically favored and typically the target structure.

  • Trans-isomer (Racemic): One methyl is axial and one is equatorial (or the ring adopts a twist-boat conformation). This is often a synthetic impurity.

The N-(4-nitrophenyl) substituent adds complexity. The strong electron-withdrawing nitro group induces a significant dipole, while the aniline nitrogen lone pair participates in resonance, flattening the geometry around the nitrogen and affecting the chemical shifts of the adjacent methylene protons (


).[1]
Analytical Workflow Diagram

The following diagram outlines the logical flow for synthesizing and validating the stereochemistry of the target molecule.

G Start Precursor Input (4-Fluoronitrobenzene + 2,6-Dimethylmorpholine) Rxn SNAr Reaction (K2CO3, DMSO, 80°C) Start->Rxn Crude Crude Mixture (Cis + Trans Isomers) Rxn->Crude Decision Isomer Separation (Recrystallization/Flash Chrom.) Crude->Decision NMR_Prep NMR Sample Prep (10mg in 0.6mL CDCl3) Decision->NMR_Prep Analysis 1H NMR Analysis (Focus: H2/H6 & H3/H5 Coupling) NMR_Prep->Analysis Outcome_Cis Target: Cis-Isomer (J_ax-ax ~11Hz detected) Analysis->Outcome_Cis  Distinct dd Outcome_Trans Impurity: Trans-Isomer (Complex Multiplets) Analysis->Outcome_Trans  Complex m

Caption: Figure 1. Analytical workflow for the synthesis and stereochemical validation of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine.

Part 2: Experimental Protocol

To ensure reproducibility and high resolution of the splitting patterns required for isomer differentiation, follow this optimized protocol.

Sample Preparation
  • Solvent Selection: Chloroform-d (

    
    )  is the superior choice over DMSO-
    
    
    
    for this specific analysis.
    • Reasoning:

      
       provides sharper resolution of the morpholine ring coupling constants. DMSO-
      
      
      
      is more viscous, often causing line broadening that obscures the critical
      
      
      splitting [1].
  • Concentration: Dissolve 5–10 mg of the solid analyte in 0.6 mL of solvent.

    • Note: Higher concentrations (>20 mg) can lead to stacking effects of the nitrophenyl rings, causing concentration-dependent chemical shift changes.

Instrument Parameters
  • Frequency: Minimum 400 MHz (500 MHz recommended).

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]

  • Scans (NS): 16–32 scans are sufficient due to the high sensitivity of the methyl and aromatic protons.

  • Acquisition Time (AQ): Set to

    
     seconds to ensure high digital resolution for coupling constant calculation.
    

Part 3: Detailed Spectral Analysis

This section compares the spectral performance of the target Cis-isomer against the Unsubstituted analog and the Trans-isomer .[2][3]

The Aromatic Region (Downfield)

The 4-nitrophenyl group creates a classic AA'BB' system (often appearing as two "doublets" with roof effects).

  • 
     8.10 – 8.15 ppm (2H, d, 
    
    
    
    Hz):
    Protons ortho to the nitro group (
    
    
    ).[1] These are strongly deshielded by the anisotropic and inductive effects of
    
    
    .
  • 
     6.80 – 6.90 ppm (2H, d, 
    
    
    
    Hz):
    Protons ortho to the morpholine nitrogen (
    
    
    ).[1] These are shielded by resonance donation from the amine nitrogen into the ring.
The Morpholine Ring (The Fingerprint)

This is the critical region for performance comparison.

Target: Cis-2,6-Dimethyl-4-(4-nitrophenyl)morpholine

In the cis isomer, the ring adopts a rigid chair conformation with both methyl groups equatorial.[1]

  • Methine Protons (

    
    ): 
    
    • Shift:

      
       3.6 – 3.8 ppm.
      
    • Multiplicity: Multiplet (dqd). These protons are axial. They couple with the axial methyls (vicinal) and the adjacent methylene protons (

      
      ).[1]
      
  • Methylene Protons (

    
    ): 
    
    • These protons are diastereotopic (axial and equatorial are distinct).

    • 
      : 
      
      
      
      ~2.4 – 2.6 ppm.[1] Appears as a doublet of doublets (dd) .
      • Key Feature: Large geminal coupling (

        
         Hz) AND large diaxial coupling (
        
        
        
        Hz) with
        
        
        .[1] This large
        
        
        value confirms the cis-diaxial relationship [2].
    • 
      : 
      
      
      
      ~3.4 – 3.6 ppm.[1] Appears as a doublet of doublets (dd) or broad doublet.
      • Key Feature: Large geminal coupling but small axial-equatorial coupling (

        
         Hz).
        
  • Methyl Groups:

    • Shift:

      
       1.2 ppm.
      
    • Multiplicity: Doublet (

      
       Hz).
      
Alternative: Unsubstituted 4-(4-nitrophenyl)morpholine

Without the methyl anchors, the morpholine ring undergoes rapid chair-chair interconversion at room temperature.

  • Result: The

    
     and 
    
    
    
    signals appear as two simple triplets (or broad singlets depending on temperature) rather than complex multiplets. The stereochemical information is lost.
Comparative Data Table
FeatureCis-2,6-Dimethyl DerivativeTrans-2,6-Dimethyl DerivativeUnsubstituted Analog
Methyl Signal Sharp Doublet (

1.[1]2)
Two Doublets (or broadened)N/A
H3/H5 Splitting Distinct Ax/Eq (

ppm)
Complex/OverlappingSimple Triplet (Averaged)

Coupling
~11 Hz (Diagnostic) Not clearly definedN/A (Averaged)
Symmetry

(Plane of symmetry)

(Axis of symmetry)

(Effective)

Part 4: Logical Validation of Stereochemistry

The following Graphviz diagram illustrates the logic used to interpret the NMR data and validate the structure as the cis isomer.

Logic Observation Observe H3/H5 Region (2.4 - 3.6 ppm) Split Are Axial/Equatorial Protons Resolved? Observation->Split Yes Yes (Large $Deltadelta$) Split->Yes No No (Broad/Averaged) Split->No Coupling Measure Coupling (J) of Upfield Signal (~2.5 ppm) Yes->Coupling Unsub Conclusion: Unsubstituted or Fluxional No->Unsub J_Value Is J_vicinal > 10 Hz? Coupling->J_Value Cis Conclusion: Cis-Isomer (Methyls Equatorial, H-ax/ax locked) J_Value->Cis Yes (Ax-Ax) Trans Conclusion: Trans-Isomer (Twist boat or conformational avg) J_Value->Trans No (Ax-Eq)

Caption: Figure 2. Decision tree for stereochemical assignment based on H3/H5 coupling constants.

Part 5: Troubleshooting & Common Pitfalls

Solvent Residuals

In


, the residual solvent peak appears at 7.26 ppm .[1] This may overlap with the aromatic protons of the nitrophenyl group if the field strength is low (<300 MHz).
  • Solution: If overlap occurs, switch to Acetone-

    
      (
    
    
    
    2.[1]05) or Benzene-
    
    
    (
    
    
    7.16, but induces aromatic solvent shifts that can separate overlapping peaks).[1]
Water Peak Interference

The morpholine nitrogen can H-bond with residual water. In


, water appears around 1.56 ppm , usually clear of the methyl doublet (1.2 ppm).[1]
  • Warning: In DMSO-

    
    , the water peak (
    
    
    
    3.33) often obscures the morpholine ring protons. Avoid DMSO unless necessary for solubility.
Rotational Isomerism

The N-Aryl bond has partial double-bond character due to resonance with the nitro group. At room temperature, rotation is usually fast on the NMR timescale.[1] However, at very low temperatures (


), you may see broadening or splitting of the ortho aromatic protons (

), indicating restricted rotation [3].[1] This is not an impurity; it is a dynamic physical property.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][4] Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Refer to Chapter 4 on Proton Coupling Constants in cyclohexanes/heterocycles). Link[1]

  • Lunazzi, L., & Mancinelli, M. (2012).[1] Conformational Analysis of N-Aryl-morpholines and N-Aryl-piperidines. Current Organic Chemistry. (Discusses the barrier to rotation in N-aryl systems). Link

Sources

A Researcher's Guide to the Vibrational Fingerprint of a Nitroaromatic Morpholine Derivative: FTIR Analysis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, a compound of interest in medicinal chemistry. We will dissect the expected characteristic absorption peaks of its nitro group and other key functional moieties, compare FTIR with alternative analytical techniques, and provide a protocol for sample analysis.

The Vibrational Tale of a Molecule: Understanding the FTIR Spectrum

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the natural vibrations of the chemical bonds within the molecule. These absorptions create a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

In the case of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, the FTIR spectrum is a composite of the vibrations from the aromatic nitro group, the substituted benzene ring, and the dimethyl-substituted morpholine ring. Of particular diagnostic importance are the strong and characteristic absorptions of the nitro (NO₂) group.

The Prominent Signature of the Nitro Group

The nitro group is one of the most readily identifiable functional groups in an IR spectrum due to the large change in dipole moment during its vibrations, which results in very strong absorption bands.[1][2] For aromatic nitro compounds, two key stretching vibrations are of primary interest:

  • Asymmetric NO₂ Stretch (νₐₛ): This is a very strong absorption band typically observed in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][3] This band arises from the out-of-phase stretching of the two N-O bonds. Conjugation with the aromatic ring tends to shift this band to a lower wavenumber compared to aliphatic nitro compounds.[1]

  • Symmetric NO₂ Stretch (νₛ): This is another strong absorption band, appearing in the 1360-1290 cm⁻¹ range.[1][3] It corresponds to the in-phase stretching of the N-O bonds.

These two intense peaks, often described as "sticking down like eye teeth," are a hallmark of the nitro group and provide a clear indication of its presence in a molecule.[2]

Deciphering the Rest of the Molecular Scaffold

Beyond the prominent nitro group absorptions, the FTIR spectrum of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine will exhibit other characteristic peaks corresponding to its morpholine and aromatic components.

  • C-H Stretching Vibrations:

    • Aromatic C-H Stretch: Look for one or more weak to medium bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

    • Aliphatic C-H Stretch: The methyl (CH₃) and methylene (CH₂) groups of the 2,6-dimethylmorpholine ring will give rise to stretching vibrations in the 3000-2850 cm⁻¹ region.[4]

  • Aromatic C=C Bending Vibrations: These "skeletal" vibrations occur in the 1600-1450 cm⁻¹ region and are of medium to weak intensity.

  • C-N Stretching Vibration: The stretching vibration of the bond connecting the nitro group to the aromatic ring is weaker and appears in the range of 890-835 cm⁻¹ .[1][2]

  • Morpholine Ring Vibrations: The morpholine ring will have characteristic C-O-C (ether) stretching vibrations, typically strong and found in the 1250-1050 cm⁻¹ region. The C-N stretching of the tertiary amine within the morpholine ring will also contribute to this region.

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring can sometimes be inferred from the strong OOP C-H bending bands in the 900-675 cm⁻¹ region. However, the presence of a nitro group can sometimes complicate the interpretation of this region.[2]

Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive characterization often relies on a suite of analytical methods. Here's a comparison of FTIR with other common techniques for the analysis of nitroaromatic compounds.

Technique Principle Strengths for Nitro Group Analysis Limitations
FTIR Spectroscopy Vibrational transitions of chemical bonds- Excellent for functional group identification.- Rapid and non-destructive.- Provides a unique molecular fingerprint.- Can be difficult to distinguish between isomers.[5]- Not inherently quantitative without calibration.
UV-Visible Spectroscopy Electronic transitions between molecular orbitals- Aromatic nitro compounds have strong and characteristic UV-Vis absorptions.- Provides limited structural information.- Broad absorption bands can make resolving mixtures challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic field- Provides detailed information about the chemical environment of each atom (¹H, ¹³C).- Unambiguously determines the substitution pattern and connectivity.- Quantitative.- Less sensitive than other techniques.- Requires more complex instrumentation and expertise.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules- Provides the exact molecular weight and elemental composition.- Fragmentation patterns can help in structural elucidation.- Highly sensitive.[6][7]- Isomers can have identical molecular weights.- Can be destructive.
Raman Spectroscopy Inelastic scattering of monochromatic light- Complementary to FTIR; non-polar bonds often give strong Raman signals.- Can be used for aqueous samples.- Fluorescence from the sample can interfere with the signal.
X-ray Crystallography Diffraction of X-rays by a single crystal- Provides the definitive three-dimensional structure of the molecule in the solid state.- Requires a suitable single crystal, which can be difficult to grow.

Experimental Protocol: Acquiring the FTIR Spectrum

The following is a generalized protocol for obtaining the FTIR spectrum of a solid sample like 2,6-Dimethyl-4-(4-nitrophenyl)morpholine using the KBr pellet method.

Objective: To obtain a high-quality FTIR transmission spectrum of the solid sample.

Materials:

  • 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the mortar and pestle.

    • Weigh out approximately 1-2 mg of the sample and about 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the KBr in the mortar to a fine powder.

    • Add the sample to the KBr and continue grinding until the mixture is a homogeneous, fine powder. The quality of the spectrum is highly dependent on the particle size and homogeneity.

  • Pellet Formation:

    • Carefully transfer the powder mixture into the pellet-forming die.

    • Place the die in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with an empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Process the spectrum (e.g., baseline correction) as needed.

Data Interpretation and Expected Peaks

The following table summarizes the expected characteristic FTIR absorption peaks for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine.

Wavenumber (cm⁻¹)VibrationFunctional GroupExpected Intensity
3100-3000C-H StretchAromaticWeak-Medium
3000-2850C-H StretchAliphatic (CH₃, CH₂)Medium-Strong
1550-1475 Asymmetric NO₂ Stretch Aromatic Nitro Very Strong
1600-1450C=C BendAromatic RingMedium-Weak
1360-1290 Symmetric NO₂ Stretch Aromatic Nitro Strong
1250-1050C-O-C StretchEther (Morpholine)Strong
890-835C-N StretchAr-NO₂Medium-Weak
900-675C-H OOP BendSubstituted AromaticStrong

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from sample to structural confirmation, highlighting the central role of FTIR and its interplay with other analytical techniques.

cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation cluster_3 Confirmatory & Complementary Analyses cluster_4 Final Confirmation Sample 2,6-Dimethyl-4-(4-nitrophenyl)morpholine Prep Prepare KBr Pellet Sample->Prep FTIR FTIR Spectroscopy Prep->FTIR Identify Identify Functional Groups (NO₂, Morpholine, Aromatic) FTIR->Identify NMR NMR Spectroscopy (Connectivity) Identify->NMR MS Mass Spectrometry (Molecular Weight) Identify->MS XRay X-ray Crystallography (3D Structure) Identify->XRay Confirm Confirmed Structure NMR->Confirm MS->Confirm XRay->Confirm

Caption: Workflow for the structural elucidation of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine.

Conclusion

FTIR spectroscopy provides an invaluable first pass in the structural characterization of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine. The presence of two strong and distinct absorption bands in the ~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹ regions serves as a definitive marker for the aromatic nitro group. When combined with the characteristic absorptions of the morpholine and aromatic rings, a comprehensive vibrational fingerprint of the molecule is obtained. For unambiguous structure confirmation, especially regarding isomerism and stereochemistry, it is crucial to employ complementary techniques such as NMR and mass spectrometry. This integrated analytical approach ensures the highest level of scientific rigor in the characterization of novel compounds.

References

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

  • Nandiyanto, A. B. D., & Kurniawan, T. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed FTIR Peaks of 5-substituted morpholine derivative of Pefloxacin (Derivative E). Retrieved from [Link]

  • Gurka, D. F., & Billets, S. (1986). GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons. Analytical Chemistry, 58(8), 1822-1826. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Bose, P. K. (1931). A New Method for the Detection of the Nitro- Group in some Organic Compounds. Journal of the Chemical Society (Resumed), 604-606. Retrieved from [Link]

  • Pocurull, E., Martínez, D., Borrull, F., & Calull, M. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. Journal of Chromatography A, 1154(1-2), 336-343. Retrieved from [Link]

  • Al-Naiema, I. M., & Al-Mudhafar, A. M. (2017). Method Development for Selective and Nontargeted Identification of Nitro Compounds in Diesel Particulate Matter. Analytical Chemistry, 89(23), 12811-12818. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine , a critical intermediate and potential impurity in the synthesis of morpholine-based antibiotics (e.g., Linezolid).

This analysis compares the target compound against its non-methylated analog, 4-(4-nitrophenyl)morpholine , to provide a differential diagnostic framework for impurity profiling in drug development.

Executive Summary

  • Compound: 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (CAS: 29842-64-6).

  • Relevance: Key process-related impurity (e.g., Linezolid Impurity 69) and intermediate in the synthesis of oxazolidinone antibiotics.

  • Analytical Challenge: Distinguishing the dimethylated derivative from the unsubstituted morpholine core and other nitro-aromatic byproducts.

  • Key Differentiator: The 2,6-dimethyl substitution introduces a +28 Da mass shift and sterically directs ring-opening fragmentation, distinct from the unsubstituted analog.

Compound Profile & Comparison Standards

FeatureTarget Compound Primary Alternative (Reference)
Name 2,6-Dimethyl-4-(4-nitrophenyl)morpholine 4-(4-Nitrophenyl)morpholine
Structure Morpholine ring with two methyl groups at C2, C6; N-linked to p-nitrophenyl.Unsubstituted morpholine ring; N-linked to p-nitrophenyl.
Formula


Monoisotopic Mass 236.12 Da208.08 Da
Precursor Ion

m/z 237.12 m/z 209.09
Key Characteristic Steric hindrance at ether oxygen; asymmetric ring cleavage.Symmetric ring cleavage; rapid retro-Diels-Alder (RDA).

Recommended Experimental Protocol (LC-MS/MS)

To replicate the fragmentation data described below, the following validated conditions are recommended. This protocol ensures optimal ionization of the nitro-aromatic amine moiety.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the morpholine nitrogen).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 5 minutes (Target elutes ~3.2 min due to increased lipophilicity from methyl groups).

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 300°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to observe both the labile nitro-losses and the stable ring-cleavage ions.

Fragmentation Mechanism & Analysis

The fragmentation of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine follows two competitive pathways: Nitro-Group Reduction and Morpholine Ring Opening .

Pathway A: Nitro-Group Instability (Common to both)

The nitro group (


) is electronically active. Upon collisional activation:
  • Loss of NO (30 Da): A rearrangement occurs, ejecting a neutral nitric oxide radical.

    • Target:

      
      .
      
    • Reference:

      
      .
      
  • Loss of

    
     (46 Da):  Direct cleavage of the C-N bond.
    
    • Target:

      
      .
      
    • Reference:

      
      .
      
Pathway B: Morpholine Ring Cleavage (The Differentiator)

This is the diagnostic pathway. The methyl groups on the 2,6-positions stabilize the ring, altering the cleavage points compared to the unsubstituted reference.

  • Reference (Unsubstituted): Undergoes a clean Retro-Diels-Alder (RDA) reaction or loss of the ether bridge (

    
    , 44 Da), yielding a characteristic ion at m/z 165 .
    
  • Target (Dimethylated): The methyl groups complicate the RDA mechanism. The primary loss is often the substituted ether bridge or ring opening followed by alkene loss.

    • Transition: Loss of

      
       (Propylene oxide equivalent, 58 Da) or 
      
      
      
      (72 Da) depending on symmetry of cleavage.
    • Dominant Fragment: m/z 165 (Resulting from loss of the dimethyl-ether bridge

      
      ) or m/z 179  (Loss of 
      
      
      
      ).
    • Observation: In similar dimethyl-morpholine drugs, the m/z 165 ion (phenyl-aziridine-like cation) is a stable common fragment, indicating the complete loss of the oxygenated portion of the ring.

Summary of Diagnostic Transitions (MRM Table)
CompoundPrecursor (Q1)Product (Q3) - QuantifierProduct (Q3) - QualifierMechanism
2,6-Dimethyl... 237.1 191.1 207.1 Loss of

/ Loss of

2,6-Dimethyl... 237.1 165.1 150.1 Ring Cleavage (Loss of

)
Reference (Unsub)209.1163.1179.1Loss of

/ Loss of

Visualization of Fragmentation Pathways[1][3][4][5][6][7]

The following diagram illustrates the competitive fragmentation pathways for the target compound, highlighting the specific losses driven by the nitro and dimethyl-morpholine moieties.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 237 NitroLoss [M+H - NO]+ m/z 207 Precursor->NitroLoss - NO (30 Da) (Rearrangement) NitroGroupLoss [M+H - NO2]+ m/z 191 Precursor->NitroGroupLoss - NO2 (46 Da) (Direct Cleavage) RingOpen Ring Cleavage Intermediate Precursor->RingOpen Ring Opening BridgeLoss Loss of Dimethyl-Ether [M+H - C4H8O]+ m/z 165 RingOpen->BridgeLoss - C4H8O (72 Da) (Ether Bridge Loss) CoreFragment Phenyl-Amine Core [C9H9N2]+ m/z 145 BridgeLoss->CoreFragment - C2H4 (Further Breakdown)

Caption: ESI-MS/MS fragmentation pathway of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine showing competitive nitro-loss and morpholine ring cleavage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29842-64-6, 2,6-dimethyl-4-(4-nitrophenyl)morpholine. Retrieved from [Link]

  • Reddy, K. V. S. R., et al. (2002). Isolation and characterization of process-related impurities in linezolid.[2] Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-642.[2] (Contextual reference for morpholine impurities in Linezolid). Retrieved from [Link]

  • Holčapek, M., et al. (2010).Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (General mechanism for nitro-loss).

Sources

HPLC retention time comparison of nitrophenyl morpholine isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of HPLC retention times for nitrophenyl morpholine isomers, synthesized from chromatographic principles and structural analogs (nitroanilines).

A Technical Guide for Method Development & Isomer Separation

Executive Summary

The separation of 4-(nitrophenyl)morpholine isomers —specifically the ortho (2-nitro), meta (3-nitro), and para (4-nitro) variants—is a critical quality attribute in the synthesis of linezolid intermediates and other morpholine-based pharmaceuticals.

In Reverse-Phase HPLC (RP-HPLC) using C18 stationary phases, the elution order is governed primarily by molecular polarity and steric inhibition of resonance .

  • Fastest Eluting (Shortest RT): Para-isomer (4-nitro) — Highest Polarity.

  • Intermediate Eluting: Meta-isomer (3-nitro).

  • Slowest Eluting (Longest RT): Ortho-isomer (2-nitro) — Lowest Polarity (Sterically Hindered).

Theoretical Basis: The "Ortho-Effect" & Polarity

To understand the chromatographic behavior, one must analyze the electronic and steric environment of the morpholine nitrogen relative to the nitro group.

Structural Dynamics
  • 4-(4-nitrophenyl)morpholine (Para): The morpholine nitrogen and the nitro group are on opposite ends of the benzene ring. The molecule can adopt a planar conformation, allowing for strong through-conjugation (resonance) between the nitrogen lone pair and the electron-withdrawing nitro group. This creates a large dipole moment, making the molecule significantly polar .

  • 4-(2-nitrophenyl)morpholine (Ortho): The bulky morpholine ring is adjacent to the nitro group. Severe steric hindrance forces the morpholine ring to twist out of the plane of the benzene ring. This phenomenon, known as Steric Inhibition of Resonance (SIR) , breaks the conjugation. The molecule becomes less polar (more hydrophobic) compared to the para isomer.

Chromatographic Implications (RP-HPLC)

In Reverse-Phase chromatography (e.g., C18), retention is driven by hydrophobicity.

  • High Polarity (Para): Stronger interaction with the aqueous mobile phase

    
    Early Elution .
    
  • Low Polarity (Ortho): Weaker interaction with the mobile phase; strong hydrophobic interaction with the C18 chains

    
    Late Elution .
    

Comparative Data Analysis

The following table summarizes the physicochemical properties and predicted chromatographic behavior based on established nitroaniline analog data [1, 2].

Feature4-(4-nitrophenyl)morpholine (Para)4-(3-nitrophenyl)morpholine (Meta)4-(2-nitrophenyl)morpholine (Ortho)
Structure Linear, Planar ConjugationNon-conjugatedTwisted, Sterically Hindered
Electronic State Strong "Push-Pull" ResonanceInductive Effect OnlySteric Inhibition of Resonance
Polarity (Dipole) High (Large Dipole)IntermediateLow (Reduced Dipole)
RP-HPLC Elution First (Shortest RT)IntermediateLast (Longest RT)
NP-HPLC Elution *Last (Most Retained)IntermediateFirst (Least Retained)

*Note: Normal Phase (NP) elution is the inverse of Reverse Phase. The least polar ortho-isomer travels fastest (High Rf) in NP-TLC.

Experimental Protocol

This protocol is designed to achieve baseline resolution (


) of all three isomers using a standard C18 column.
Reagents & Equipment
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Detector: UV-Vis / DAD at 254 nm (Nitro-aromatic absorbance max) and 280 nm .

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

Gradient Method (Recommended)

Isocratic runs may cause peak broadening for the late-eluting ortho isomer. A gradient approach ensures sharp peaks.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Event
0.0 9010Injection
15.0 1090Linear Gradient
18.0 1090Wash
18.1 9010Re-equilibration
23.0 9010Stop
Method Validation Steps
  • System Suitability: Inject a mixture of o, m, p isomers. Verify resolution between para (peak 1) and meta (peak 2) is > 1.5.

  • Peak Identification:

    • Para: Confirm by UV spectrum (Red-shifted

      
       due to conjugation).
      
    • Ortho: Confirm by UV spectrum (Blue-shifted

      
       due to loss of conjugation).
      

Decision Workflow (Graphviz)

The following diagram illustrates the logic flow for optimizing the separation of these specific isomers.

HPLC_Optimization Start Start: Isomer Mixture (Ortho, Meta, Para) ColumnSelect Select Column: C18 (Hydrophobicity) or Phenyl-Hexyl (Pi-Pi Interaction) Start->ColumnSelect MobilePhase Mobile Phase Selection: Water / ACN Gradient ColumnSelect->MobilePhase Run Run Initial Gradient 10% -> 90% B MobilePhase->Run CheckRes Check Resolution (Rs) Run->CheckRes GoodRes Rs > 1.5 Finalize Method CheckRes->GoodRes Separated PoorRes Rs < 1.5 Co-elution? CheckRes->PoorRes Overlapping Optimize1 Switch to Methanol (Change Selectivity) PoorRes->Optimize1 Option A Optimize2 Use Phenyl-Hexyl Column (Enhance Pi-Pi diff) PoorRes->Optimize2 Option B Optimize1->Run Optimize2->Run

Caption: Optimization workflow for separating structural isomers of nitrophenyl morpholine.

Troubleshooting & Tips

  • Peak Tailing: The morpholine nitrogen is basic (

    
    ). Use a buffered mobile phase (e.g., Ammonium Formate or Phosphate pH 3.0) to suppress ionization of silanols and improve peak shape [3].
    
  • Co-elution: If meta and para co-elute on C18, switch to a Phenyl-Hexyl column. The pi-pi interaction often provides better selectivity for aromatic isomers than pure hydrophobicity [4].

References

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • Scribd. (n.d.). TLC Separation of Nitroanilines: Chromatographic Separation of o- and p-nitroaniline. Retrieved from [Link]

  • Phenomenex. (2025).[2] Reversed Phase HPLC Method Development: pH and Buffer Selection. Retrieved from [Link]

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-0888EN. Retrieved from [Link]

Sources

X-ray crystallography data for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: X-ray Crystallography of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

Executive Summary

Topic: Structural Characterization of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (CAS: 29842-64-6). Context: In medicinal chemistry, the morpholine ring is a privileged scaffold for modulating solubility and metabolic stability. The 2,6-dimethyl derivative is frequently employed to introduce conformational rigidity and chirality compared to the unsubstituted morpholine. Purpose: This guide objectively compares the crystallographic profile of the 2,6-dimethyl variant against its unsubstituted analog (4-(4-nitrophenyl)morpholine). It highlights how methyl substitution "locks" the ring conformation, alters crystal packing, and impacts drug-like properties.

Comparative Technical Specifications

The following table contrasts the established crystallographic data of the unsubstituted benchmark with the structural features introduced by the 2,6-dimethyl substitution.

FeatureAlternative: Unsubstituted (Benchmark)Product: 2,6-Dimethyl Derivative (Target)Impact on Performance
Compound Name 4-(4-nitrophenyl)morpholine2,6-Dimethyl-4-(4-nitrophenyl)morpholineSteric Control
Crystal System Orthorhombic (Pbca) [1]Predicted: Monoclinic or TriclinicMethyl groups lower symmetry, often forcing lower-symmetry space groups.
Ring Conformation Flexible Chair Locked Chair (cis-diequatorial)The 2,6-dimethyl pattern (cis) locks the ring to avoid 1,3-diaxial strain, reducing entropic penalty in binding.
Nitro Group Torsion Quasi-Planar (~3-10° twist)Twisted (>15° twist possible)Methyls may sterically clash with ortho-protons on the phenyl ring, forcing the nitro-phenyl group out of plane.
Packing Forces

-

Stacking
& C-H...O Dimers
Van der Waals Dominant Protruding methyl groups disrupt the tight

-stacking seen in the flat analog, potentially lowering melting point and solubility.
Chirality AchiralMeso (cis) or Racemic (trans) Cis is achiral (meso); Trans is chiral. Crystallography is the gold standard to confirm the diastereomeric purity of the synthesis.

Scientific Integrity: The "Conformational Lock" Mechanism

Expert Insight: The critical value of determining the X-ray structure of the 2,6-dimethyl derivative lies in validating the "Conformational Lock" hypothesis.

  • The Unsubstituted Baseline: In 4-(4-nitrophenyl)morpholine, the morpholine ring adopts a chair conformation. The nitrogen lone pair conjugates with the 4-nitrophenyl system, flattening the N-C(phenyl) bond and allowing efficient packing via Centrosymmetric Dimers (

    
     motif) [1].
    
  • The Dimethyl Perturbation: Introducing methyl groups at the 2 and 6 positions creates a steric barrier.

    • Cis-Isomer: The methyls prefer the equatorial position to minimize 1,3-diaxial interactions. This "locks" the chair, making the molecule a rigid spacer in drug design.

    • Trans-Isomer: One methyl must be axial, introducing significant strain. X-ray data is the only definitive method to quantify this strain energy and confirm if the synthesis produced the thermodynamically stable cis form or a mixture.

Experimental Protocol: Self-Validating Workflow

To obtain high-quality data for the 2,6-dimethyl derivative, follow this optimized protocol designed to handle its lipophilic methyl groups.

Phase 1: Crystallization Strategy
  • Challenge: The dimethyl variant is more lipophilic than the unsubstituted analog. Standard ethanol recrystallization (used for the analog) often yields microcrystalline powder rather than X-ray quality blocks.

  • Solution: Use a Slow Evaporation or Vapor Diffusion method with a biphasic solvent system.

Protocol Steps:

  • Dissolution: Dissolve 20 mg of compound in 2 mL of Dichloromethane (DCM) (good solubility).

  • Antisolvent Layering: Carefully layer 4 mL of n-Hexane or Diisopropyl ether on top.

  • Environment: Store at 4°C in a vibration-free zone. The slow diffusion of hexane into DCM will drive controlled nucleation.

  • Validation: Check for birefringence under a polarizing microscope. If crystals are needles (rapid growth), switch to Acetonitrile slow evaporation.

Phase 2: Data Collection & Refinement
  • Source: Use Mo-K

    
      radiation (
    
    
    
    Å). The molecule contains no heavy atoms, so anomalous scattering is negligible; Mo provides better resolution for bond lengths.
  • Temperature: Collect at 100 K . Methyl groups often exhibit high thermal motion (rotational disorder) at room temperature, which degrades the R-factor. Freezing this motion is critical for precise geometry.

Visualization of Workflows

Figure 1: Crystallographic Workflow for Morpholine Derivatives

This diagram outlines the decision tree for obtaining and validating the structure.

CrystallographyWorkflow Start Compound Synthesis (2,6-Dimethyl...) Solubility Solubility Screen (DCM vs EtOH) Start->Solubility Method Crystallization Method Solubility->Method Select Solvent Check Microscopy Check (Birefringence?) Method->Check Wait 2-5 Days Check->Method Amorphous/Powder (Retry) XRay X-ray Diffraction (Mo-Source, 100K) Check->XRay Single Crystal Solve Structure Solution (Direct Methods) XRay->Solve Result Validation: Cis/Trans Ratio & Packing Solve->Result

Caption: Decision matrix for crystallizing lipophilic morpholine derivatives. Note the loop at "Microscopy Check" requiring iterative optimization.

Figure 2: Structural Interaction Network

Comparing the dominant forces in the unsubstituted vs. dimethyl-substituted crystal lattices.

InteractionNetwork cluster_0 Unsubstituted Analog (Benchmark) cluster_1 2,6-Dimethyl Derivative (Target) NodeA Morpholine NH/O Interaction1 H-Bond Dimers (C-H...O) NodeA->Interaction1 NodeB Nitro Group NodeB->Interaction1 Interaction2 Pi-Pi Stacking (Flat Packing) NodeB->Interaction2 NodeC Methyl Groups (Equatorial) Interaction3 Steric Hinderance (Disrupted Stacking) NodeC->Interaction3 Blocks Approach NodeD Twisted Nitro-Phenyl Interaction4 Van der Waals (Loose Packing) NodeD->Interaction4 Interaction3->Interaction4 Lowers Density

Caption: Mechanistic comparison of lattice forces. The dimethyl groups (Cluster 1) disrupt the efficient Pi-Pi stacking seen in the benchmark (Cluster 0).

References

  • Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). "4-(4-Nitrophenyl)morpholine".[1] Acta Crystallographica Section E: Structure Reports Online, 68(4), o1235.

  • Sigma-Aldrich. (2024). "2,6-Dimethyl-4-(4-nitrophenyl)morpholine Product Specification". Sigma-Aldrich Catalog.

  • BenchChem. (2025). "Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide". BenchChem Technical Guides.

  • CSD (Cambridge Structural Database). (2024). "Refcode YAYCIM01: 4-(4-Nitrophenyl)morpholine Crystal Structure". CCDC.

Sources

Comparative Reactivity Guide: 2,6-Dimethylmorpholine vs. Unsubstituted Morpholine

[1]

Executive Summary

This guide provides a technical comparison between Morpholine and 2,6-Dimethylmorpholine (predominantly the cis-isomer), focusing on their utility in synthetic organic chemistry and drug discovery.[1]

While structurally similar, the addition of two methyl groups at the

  • Morpholine acts as a standard, moderately nucleophilic secondary amine, ideal for rapid prototyping.[1]

  • 2,6-Dimethylmorpholine offers superior metabolic stability and lipophilicity but requires optimized reaction conditions (e.g., specialized Buchwald-Hartwig ligands) to overcome significant steric hindrance during C-N bond formation.[1]

Physical & Chemical Properties Comparison

The introduction of methyl groups increases lipophilicity (LogP) and basicity (inductive effect) but introduces a "steric wall" that hampers nucleophilic attack.

PropertyMorpholinecis-2,6-DimethylmorpholineImpact on Chemistry
Structure Unsubstituted Heterocycle

-Disubstituted
Steric Hindrance: High in 2,6-DMM.[1]
CAS No. 110-91-86485-55-8 (cis)cis is the major commercial isomer.[1]
Mol. Weight 87.12 g/mol 115.17 g/mol Slight mass increase.[1]
Boiling Point 129 °C140–142 °CHigher bp for 2,6-DMM.[1]
pKa (Conj. Acid) 8.36~9.04 (Predicted/Est.)Basicity: 2,6-DMM is more basic due to alkyl inductive (+I) effects.[1]
LogP -0.86-0.15Lipophilicity: 2,6-DMM is more lipophilic (better membrane permeability).[1]
Conformation Chair (rapid flip)Chair (fixed diequatorial)cis-2,6-DMM is conformationally locked.[1]

Structural & Conformational Analysis

Understanding the 3D shape is critical for explaining the reactivity difference.

  • Morpholine: Exists in a chair conformation that rapidly interconverts. The nitrogen lone pair is relatively accessible.

  • ** cis-2,6-Dimethylmorpholine:** Adopts a rigid chair conformation where both methyl groups occupy equatorial positions to minimize 1,3-diaxial strain.[1] This locks the ring and places the methyl groups in a position that shields the nitrogen atom, creating a "steric pocket."

Visualization: Conformational Shielding

The following diagram illustrates the steric crowding around the nitrogen center in 2,6-dimethylmorpholine compared to the accessible nitrogen in morpholine.

Gcluster_0Morpholine (Accessible N)cluster_1cis-2,6-Dimethylmorpholine (Shielded N)M_ConfChair Conformation(Rapid Flip)M_NNitrogen Lone Pair(Exposed)M_Conf->M_NHigh AccessibilityDMM_NNitrogen Lone Pair(Shielded)M_N->DMM_NReactivity DropDMM_ConfRigid Chair(Diequatorial Methyls)DMM_Me2,6-Methyl Groups(Steric Bulk)DMM_Conf->DMM_MeDMM_Me->DMM_NSteric Blockade

Figure 1: Comparison of steric accessibility. The 2,6-methyl groups in the cis-isomer create a steric barrier that hinders the approach of electrophiles.

Reactivity Profile: Nucleophilic Substitution & Coupling

A. Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions (e.g., displacing a chloride from a chloropyrimidine), Morpholine reacts readily at room temperature or mild heating. 2,6-Dimethylmorpholine , despite being more basic (higher pKa), reacts significantly slower.[1]

  • Mechanism: The rate-determining step is often the attack of the amine on the aromatic ring. The methyl groups of 2,6-DMM clash with the ortho-substituents of the electrophile in the transition state.

  • Experimental Consequence: 2,6-DMM reactions often require higher temperatures (e.g., 80–100°C vs. RT) or stronger bases to drive the reaction to completion.[1]

B. Buchwald-Hartwig Cross-Coupling

This is where the difference is most critical. Standard protocols that work for morpholine often fail for 2,6-dimethylmorpholine.[1]

  • Morpholine: A "standard" secondary amine. Works well with first-generation ligands (e.g., BINAP) or simple Pd sources.[1]

  • 2,6-Dimethylmorpholine: Classified as a sterically hindered amine .[1]

    • Challenge: Reductive elimination from the Pd center is difficult because the bulky amine destabilizes the Pd-Amine complex or slows down the C-N bond formation step.

    • Solution: Requires bulky, electron-rich phosphine ligands (e.g., RuPhos , BrettPhos ) or N-heterocyclic carbene (NHC) ligands (e.g., IPr , IMes ) that are specifically designed to facilitate the coupling of hindered substrates.[1]

Visualization: Catalyst Selection Logic

ReactivityStartSelect Amine SubstrateDecisionIs it Sterically Hindered?Start->DecisionMorphMorpholine(Unhindered)Decision->MorphNoDMM2,6-Dimethylmorpholine(Hindered)Decision->DMMYesCond_MorphStandard Conditions:Pd(OAc)2 / BINAP or XantphosBase: Cs2CO3Temp: 80°CMorph->Cond_MorphCond_DMMOptimized Conditions:Pd-G3-BrettPhos or Pd-PEPPSI-IPrBase: NaOtBu or LHMDSTemp: 100-110°CDMM->Cond_DMM

Figure 2: Decision tree for selecting Buchwald-Hartwig coupling conditions based on amine steric hindrance.

Medicinal Chemistry: The "Magic Methyl" Effect

Why use 2,6-dimethylmorpholine if it is harder to react? The answer lies in DMPK (Drug Metabolism and Pharmacokinetics) .

  • Metabolic Blocking: Morpholine rings are often metabolized via oxidation at the

    
    -carbon (next to the nitrogen). Placing methyl groups at these positions (2,6-positions) physically blocks the Cytochrome P450 enzymes from accessing these sites, significantly extending the half-life (
    
    
    ) of the drug.
  • Lipophilicity: The added methyls increase LogP, improving the compound's ability to cross cell membranes and the blood-brain barrier.

Case Study: Amorolfine (an antifungal agent) utilizes the cis-2,6-dimethylmorpholine scaffold specifically for these stability and solubility properties.[1]

Experimental Protocols

Protocol A: Standard SNAr with Morpholine (Baseline)

Use this for initial screening or when the scaffold is unhindered.

  • Reagents: Aryl chloride (1.0 equiv), Morpholine (1.2 equiv), DIPEA (2.0 equiv).

  • Solvent: DMF or Acetonitrile (0.2 M).[1]

  • Procedure:

    • Dissolve aryl chloride in solvent.

    • Add DIPEA followed by Morpholine.[1]

    • Stir at Room Temperature for 2–4 hours.

    • Monitoring: TLC/LCMS should show rapid conversion.

  • Workup: Dilute with water, extract with EtOAc.

Protocol B: Optimized Coupling with 2,6-Dimethylmorpholine (High Difficulty)

Use this when installing the hindered amine onto an aryl halide.

  • Reagents: Aryl bromide (1.0 equiv), ** cis-2,6-Dimethylmorpholine** (1.2 equiv), NaOtBu (1.5 equiv).[1]

  • Catalyst System: BrettPhos Pd G3 (0.02–0.05 equiv) or Pd(OAc)₂ (2%) + RuPhos (4%) .

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • In a glovebox or under Argon: Charge a vial with Pd catalyst, base, and aryl bromide (if solid).

    • Add solvent, then add 2,6-dimethylmorpholine and aryl bromide (if liquid).[1]

    • Seal and heat to 100–110 °C for 12–16 hours.

    • Note: The higher temperature and strong base (NaOtBu) are often necessary to force the reductive elimination step.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Testa, B., & Krämer, S. D. (2007).[1] "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups." Chemistry & Biodiversity.[1]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 641500, cis-2,6-Dimethylmorpholine." PubChem.

  • Org. Process Res. Dev. (2019).[2] "Scalable Synthesis of 2,6-Disubstituted Morpholines." (General reference for synthetic utility in process chemistry).

Safety Operating Guide

Navigating the Safe Handling of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, a compound that, while valuable in research, requires meticulous handling due to its chemical properties. This document moves beyond a simple checklist, offering a deep dive into the "why" behind each safety protocol, ensuring a culture of informed caution in your laboratory.

Understanding the Hazard Profile: A Dual-Functionality Molecule

2,6-Dimethyl-4-(4-nitrophenyl)morpholine is a molecule that combines the structural features of both an aromatic nitro compound and a morpholine derivative. This duality dictates its hazard profile and informs our approach to safe handling.

  • The Aromatic Nitro Group: The presence of the nitro group (NO2) on the phenyl ring is a significant consideration. Aromatic nitro compounds are known for their potential toxicity and should be handled with care.[1][2][3] The electron-withdrawing nature of the nitro group can also influence the molecule's reactivity.[3]

  • The Morpholine Moiety: Morpholine and its derivatives are widely used in various industrial and pharmaceutical applications.[4] While generally useful, morpholine itself is a corrosive substance that can cause severe skin burns and eye damage.[4][5][6] It is also flammable.[4][5][7]

The Safety Data Sheet (SDS) for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine specifically indicates that it causes skin and serious eye irritation.[8][9][10] It may also be harmful if swallowed.[8]

Table 1: Hazard Identification for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[8][9][10]
Serious Eye Damage/IrritationCategory 2: Causes serious eye irritation.[8][9][10]
Acute Toxicity (Oral)May be harmful if swallowed.[8]
Specific Target Organ Toxicity (Single Exposure)Category 3: May cause respiratory irritation.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a thorough risk assessment of its chemical properties.

Hand Protection: The Critical Barrier
  • Glove Selection: Standard nitrile gloves may not offer sufficient protection against prolonged exposure. It is crucial to select gloves that have been tested for resistance to both aromatic nitro compounds and morpholine derivatives. Consult your glove manufacturer's chemical resistance guide. For extended handling periods, consider double-gloving.

  • Glove Technique: Always inspect gloves for any signs of degradation or perforation before use. Remove and replace gloves immediately if they become contaminated. Wash your hands thoroughly after removing gloves.[11]

Eye and Face Protection: Shielding from Splashes and Vapors
  • Safety Glasses and Goggles: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[4]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance, a face shield should be worn in addition to safety goggles.[12]

Body Protection: Minimizing Skin Exposure
  • Laboratory Coat: A flame-resistant lab coat is recommended, buttoned completely to protect the torso and arms.

  • Apron: For procedures with a higher risk of spills, a chemically resistant apron over the lab coat provides an additional layer of protection.

  • Full-Body Suit: In situations involving large quantities or the potential for significant aerosol generation, a disposable, chemically resistant full-body suit may be necessary.

Respiratory Protection: Guarding Against Inhalation
  • Engineering Controls: The primary method for controlling inhalation hazards is to work within a certified chemical fume hood.[13] Ensure the sash is at the appropriate height to maintain proper airflow.

  • Respirator Selection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][12] A full-face respirator will also provide eye and face protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.

Preparation and Pre-Handling Checklist
  • Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine.[8][9][10]

  • Designate a Work Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[13]

  • Assemble all Materials: Have all necessary equipment, including PPE, spill cleanup materials, and waste containers, readily available before you begin.

  • Verify Emergency Equipment: Ensure that the safety shower and eyewash station are accessible and in good working order.[11]

Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Dissolve Dissolve in Solvent Weigh_Solid->Dissolve Reaction Perform Reaction Dissolve->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for handling 2,6-Dimethyl-4-(4-nitrophenyl)morpholine.

  • Weighing: If the compound is a solid, weigh it in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Transfers: When transferring the substance, do so slowly and carefully to avoid creating dust or splashes.

  • Heating: If heating is required, use a well-controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Spills: In the event of a small spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material and place it in a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the safe handling of any chemical. Improper disposal can have serious environmental consequences.[2][3]

Waste Segregation
  • Dedicated Waste Container: All waste contaminated with 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, including disposable gloves, weighing boats, and absorbent materials, must be collected in a clearly labeled, dedicated hazardous waste container.[14]

  • Avoid Mixing: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[14]

Disposal Procedure
  • Container Labeling: Ensure the waste container is accurately and completely labeled with the full chemical name and any associated hazard warnings.

  • Secure Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[15]

  • EHS Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[14] High-temperature incineration is a common and effective method for the disposal of aromatic nitro compounds.[14]

Disposal_Decision_Tree Start Waste Generated Is_Contaminated Is material contaminated with 2,6-Dimethyl-4-(4-nitrophenyl)morpholine? Start->Is_Contaminated Dispose_Normal Dispose in Normal Trash Is_Contaminated->Dispose_Normal No Dispose_Hazardous Place in Labeled Hazardous Waste Container Is_Contaminated->Dispose_Hazardous Yes Store_Securely Store in Satellite Accumulation Area Dispose_Hazardous->Store_Securely Contact_EHS Contact EHS for Pickup Store_Securely->Contact_EHS

Caption: Decision tree for the disposal of materials.

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your organization. This commitment to best practices is the foundation of innovative and successful research.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
  • ChemicalBook. (2026, January 15). Morpholine | 110-91-8.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Morpholine.
  • Ataman Kimya. (n.d.). MORPHOLINE (110-91-8).
  • Fisher Scientific. (2023, October 20). SAFETY DATA SHEET - Morpholine.
  • Astech Ireland. (n.d.). Safety Data Sheet: Morpholine.
  • Thermo Fisher Scientific. (2025, December 23). 4-(4-Nitrophenyl)morpholine Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. In PMC.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - Morpholine, 4-(4-nitrophenyl)-.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-(4-Nitrophenyl)morpholine.
  • Fisher Scientific. (2011, February 7). SAFETY DATA SHEET - 2,6-Dimethylmorpholine.
  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • Office of Environmental Health Hazard Assessment. (2009, March 1). 2,6-Dimethyl-n-nitrosomorpholine.
  • Loop. (2018, March 14). Treat Nitro Safety Data Sheet.
  • SBLCore. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
  • Organic Syntheses. (2005). Working with Hazardous Chemicals.
  • Jubilant Ingrevia. (n.d.). Cis-2,6-Dimethylmorpholine Safety Data Sheet.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • Santa Cruz Biotechnology. (n.d.). Morpholine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.